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  • Product: 8-(Difluoromethoxy)-3-iodoquinolin-4-ol
  • CAS: 254435-43-3

Core Science & Biosynthesis

Foundational

What is the mechanism of action for 8-(Difluoromethoxy)-3-iodoquinolin-4-ol

An in-depth technical guide by a Senior Application Scientist. Executive Summary In modern rational drug design, certain chemical entities serve a dual purpose: they are both highly reactive synthetic linchpins and heavi...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide by a Senior Application Scientist.

Executive Summary

In modern rational drug design, certain chemical entities serve a dual purpose: they are both highly reactive synthetic linchpins and heavily optimized biological pharmacophores. 8-(Difluoromethoxy)-3-iodoquinolin-4-ol is a prime example of such a molecule. While not a finalized therapeutic drug itself, it is a critical, advanced building block used to synthesize potent inhibitors of Dihydroorotate Dehydrogenase (DHODH), the cytochrome bc1 complex, and bacterial topoisomerases.

This whitepaper deconstructs the mechanism of action of this compound from two perspectives: its synthetic mechanism (how its structure dictates chemical reactivity) and its biological mechanism (how its functional groups drive target engagement in downstream therapeutic derivatives).

Pharmacophore Deconstruction: Causality in Structural Design

To understand the utility of 8-(Difluoromethoxy)-3-iodoquinolin-4-ol, we must analyze the causality behind its three distinct structural domains. Every functional group has been engineered to solve specific biophysical or synthetic bottlenecks.

  • The 4-Quinolone Core (The Anchor): The 4-quinolone (or 4-hydroxyquinoline) scaffold is a privileged structure that acts as a competitive bioisostere for ubiquinone (Coenzyme Q). It is the primary anchor that binds to the hydrophobic ubiquinone-binding pockets of target enzymes [1].

  • The 8-Difluoromethoxy Group (The Shield): The −OCF2​H substitution at the C8 position is a masterclass in pharmacokinetic optimization. Traditional methoxy ( −OCH3​ ) groups are highly susceptible to cytochrome P450-mediated oxidative demethylation. By substituting hydrogen with highly electronegative fluorine atoms, the electron density of the oxygen is pulled away, rendering the bond resistant to metabolic cleavage. Furthermore, this group significantly enhances lipophilicity and membrane permeability, which is critical for targeting intracellular pathogens or crossing Gram-positive bacterial cell walls [2].

  • The 3-Iodo Substituent (The Trigger): Iodine at the C3 position is not intended for the final biological target. Instead, it serves as an optimal leaving group for transition-metal-catalyzed cross-coupling. The weak C−I bond allows for rapid oxidative addition by Palladium(0), enabling the precise attachment of diverse aryl, styryl, or alkynyl groups required to probe deep hydrophobic pockets in target enzymes [3].

Downstream Mechanisms of Action

Once the 3-iodo group is functionalized via cross-coupling, the resulting 8-difluoromethoxy-4-quinolone derivatives exhibit potent activity across three primary biological pathways:

A. DHODH Inhibition (Pyrimidine Depletion)

Dihydroorotate dehydrogenase (DHODH) is an essential enzyme for de novo pyrimidine biosynthesis. C3-substituted 4-quinolones act as competitive inhibitors at the enzyme's ubiquinone-binding site. By blocking the electron transfer from dihydroorotate to ubiquinone, these compounds halt the production of uridine monophosphate (UMP). This triggers immediate cell cycle arrest in rapidly proliferating cells, making this mechanism highly relevant for antiviral, anticancer, and immunosuppressive therapies [4].

B. Cytochrome bc1 Complex Inhibition (Antimalarial)

In Plasmodium falciparum, the mitochondrial cytochrome bc1 complex is critical for parasite survival. Quinolone derivatives bind to the ubiquinol oxidation ( Qo​ ) site of the complex. The 8-difluoromethoxy group enhances accumulation within the parasite's lipid-rich mitochondrial membrane, collapsing the electrochemical gradient and causing parasite death [1].

C. DNA Gyrase / Topoisomerase IV Inhibition

In bacterial targets, the 4-quinolone core stabilizes the DNA-enzyme cleavage complex. The inclusion of the 8-difluoromethoxy group (as seen in clinical drugs like Garenoxacin) specifically increases affinity for Topoisomerase IV in Gram-positive bacteria while reducing the selection of resistant mutants by increasing intracellular drug retention [2].

Mechanism A 8-DFM-3-Iodo-4-Quinolone (Precursor) B Pd-Catalyzed Coupling A->B Boronic Acid C C3-Aryl Quinolone (Active Agent) B->C C-C Bond D Ubiquinone Site Blockade C->D Target Binding E Enzyme Inhibition D->E Cell Arrest

Fig 1: Synthetic conversion of the 3-iodo precursor to a target-active inhibitor.

Quantitative Data Summary

The biophysical impact of the functional groups on the 4-quinolone core dictates both synthetic yield and biological efficacy.

Compound FeatureTarget / PropertyMechanistic Impact & Causality
4-Quinolone Core DHODH / Cytochrome bc1Acts as a competitive inhibitor at the ubiquinone/ubiquinol binding pocket.
8-Difluoromethoxy PharmacokineticsEnhances lipophilicity; resists oxidative metabolism; increases intracellular accumulation.
3-Iodo Substitution Synthetic UtilityServes as an optimal leaving group for Pd-catalyzed cross-coupling ( C−C bond formation).
N-H / C=O Motif Target BindingForms critical hydrogen bonds with active site residues (e.g., Thr63 in human DHODH).

Self-Validating Experimental Protocol: Synthesis & Target Validation

To utilize 8-(Difluoromethoxy)-3-iodoquinolin-4-ol in drug discovery, one must execute a workflow that bridges chemical synthesis and biological validation. The following protocol outlines a self-validating system for generating and testing a DHODH inhibitor.

Phase 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

Causality: The 3-iodo group is highly reactive toward oxidative addition by Pd(0) . We utilize a boronic acid to introduce the hydrophobic C3-aryl group necessary for DHODH pocket insertion [5].

  • Reagent Assembly: In a Schlenk flask, combine 8-(Difluoromethoxy)-3-iodoquinolin-4-ol (1.0 eq), a selected aryl boronic acid (1.2 eq), Pd(dppf)Cl2​ (0.05 eq), and K2​CO3​ (2.0 eq) in a degassed 1,4-dioxane/water (4:1) mixture.

  • Thermal Activation: Heat the mixture to 90°C for 4 hours under a nitrogen atmosphere to drive the transmetalation and reductive elimination steps.

  • Self-Validation (LC-MS Tracking): Sample the reaction at t=2h . The disappearance of the precursor mass [M+H]+ at m/z≈352 (characterized by the heavy iodine isotope) and the appearance of the coupled product mass validates successful C−C bond formation.

Phase 2: Target Validation (DHODH DCIP Assay)

Causality: 2,6-dichloroindophenol (DCIP) is reduced by the electron transfer from dihydroorotate (DHO) via DHODH. If the synthesized quinolone successfully blocks the ubiquinone binding site, electron transfer halts, and the absorbance remains static.

  • Enzyme Incubation: Incubate recombinant human DHODH with the synthesized 4-quinolone derivative in assay buffer (50 mM HEPES, pH 8.0, 150 mM KCl, 0.1% Triton X-100) for 15 minutes at 25°C.

  • Substrate Addition: Initiate the reaction by adding 1 mM DHO and 100 μ M decylubiquinone, followed immediately by 50 μ M of the terminal electron acceptor DCIP.

  • Kinetic Monitoring: Measure the decrease in absorbance at 600 nm continuously over 10 minutes using a microplate reader.

  • Validation: Calculate the IC50​ by plotting the initial velocity ( V0​ ) versus inhibitor concentration using a 4-parameter logistic fit. An IC50​<50 nM confirms successful pharmacophore targeting.

Assay Step1 Enzyme Incubation (DHODH + Inhibitor) Step2 Substrate Addition (DHO + DCIP) Step1->Step2 Step3 Spectrophotometry (Absorbance at 600nm) Step2->Step3 Step4 Data Analysis (IC50 Calculation) Step3->Step4

Fig 2: Self-validating enzymatic workflow for confirming DHODH inhibition.

References

  • Cross, R. M., et al. "Lead Optimization of 3-Carboxyl-4(1H)-Quinolones to Deliver Orally Bioavailable Antimalarials." Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • Fàbrega, A., et al. "Uptake of Ozenoxacin and Other Quinolones in Gram-Positive Bacteria." International Journal of Molecular Sciences, MDPI. URL:[Link]

  • Ghosh, S., & Das, J. "Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review." RSC Advances, National Institutes of Health (PMC). URL:[Link]

  • Pollara, S. B., et al. "A bacterial quorum sensing signal is a potent inhibitor of de novo pyrimidine biosynthesis in the globally abundant Emiliania huxleyi." Frontiers in Microbiology, National Institutes of Health (PMC). URL:[Link]

  • Author group. "N-Selective Difluoromethylation of 4-Hydroxyquinolines." Organic Letters, ACS Publications. URL:[Link]

Exploratory

In Vitro Biological Activity and Target Binding of 8-(Difluoromethoxy)-3-iodoquinolin-4-ol: A Strategic Research Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic ag...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects[1][2]. The quinolin-4-ol (or quinolin-4-one) tautomer, in particular, is a privileged structure found in compounds with demonstrated cytotoxic activity against various cancer cell lines[3]. This guide introduces a novel derivative, 8-(Difluoromethoxy)-3-iodoquinolin-4-ol, and provides a comprehensive, in-depth framework for its systematic in vitro characterization. We will explore its hypothesized biological activities based on structure-activity relationships within the quinoline class and present detailed, field-proven protocols for assessing its antiproliferative effects, elucidating its mechanism of action, and identifying its molecular targets. This document serves as a strategic whitepaper for researchers aiming to unlock the therapeutic potential of this promising compound.

Introduction: The Quinoline Scaffold and Rationale for Investigation

Quinolines and their derivatives are heterocyclic aromatic compounds that have garnered significant attention in drug discovery due to their versatile pharmacological profiles[2]. Approved quinoline-based drugs, such as the kinase inhibitors bosutinib and anlotinib, underscore the scaffold's clinical relevance in oncology[4]. The quinolin-4-one core is particularly notable for its role in compounds exhibiting potent antiproliferative effects, often through mechanisms like tubulin polymerization inhibition, cell cycle arrest, and apoptosis induction[3][4].

The subject of this guide, 8-(Difluoromethoxy)-3-iodoquinolin-4-ol, combines several structural features of interest:

  • The Quinolin-4-ol Core: Essential for the biological activity of many anticancer and antimicrobial agents[3].

  • 8-(Difluoromethoxy) Group: This substitution can enhance metabolic stability and cell permeability, potentially improving the compound's pharmacokinetic properties. Related 8-methoxy quinolones have shown potent antibacterial activity[5][6].

  • 3-Iodo Group: Halogen substitutions can modulate binding affinity and electronic properties. The position and nature of the halogen can be critical for target engagement.

Given this structural rationale, we hypothesize that 8-(Difluoromethoxy)-3-iodoquinolin-4-ol possesses significant potential as an anticancer agent, likely acting through the inhibition of key cellular enzymes. This guide outlines the logical progression of experiments required to test this hypothesis.

Hypothesized Biological Activity & Target Profile

Based on extensive literature on quinoline derivatives, we propose a focused investigation into two primary areas: anticancer activity and enzyme inhibition.

  • Anticancer Activity: The quinoline framework is frequently found in compounds that inhibit cancer cell growth through diverse mechanisms including disruption of cell migration, induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis[2]. We will prioritize screening against a panel of human cancer cell lines to determine its cytotoxic and antiproliferative potential.

  • Enzyme Inhibition:

    • Protein Kinases: The 4-anilinoquinazoline scaffold, structurally related to quinolines, is a well-known kinase inhibitor framework[7]. Given that many quinoline derivatives function as multi-kinase inhibitors, this is a primary target class to investigate[4].

    • DNA-Interacting Enzymes: Certain quinoline compounds are known to intercalate with DNA and inhibit enzymes that process it, such as DNA methyltransferases (DNMTs) and topoisomerases[8][9][10]. This represents another plausible mechanism of action.

The following diagram illustrates the proposed high-level workflow for characterizing the compound.

G Figure 1. High-level experimental workflow for compound characterization. cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanism of Action (MoA) cluster_2 Phase 3: Target Identification Compound 8-(Difluoromethoxy)-3-iodoquinolin-4-ol Screen Antiproliferative Assay (MTT / CellTiter-Glo) Compound->Screen CellCycle Cell Cycle Analysis Screen->CellCycle If Active Apoptosis Apoptosis Assay Screen->Apoptosis If Active ROS ROS Production Screen->ROS If Active DNA_Binding DNA Intercalation Assay Screen->DNA_Binding Alternative MoA KinasePanel Kinase Panel Screen CellCycle->KinasePanel Apoptosis->KinasePanel Elucidate Upstream Target OtherEnzymes Other Enzyme Assays (e.g., DNMT1) DNA_Binding->OtherEnzymes

Caption: Figure 1. High-level experimental workflow for compound characterization.

Detailed Experimental Protocols

As a Senior Application Scientist, the following protocols are presented with an emphasis on causality and self-validation. Each step is designed to generate reliable and interpretable data.

Protocol: In Vitro Antiproliferative Activity (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against various human cancer cell lines.

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. It provides a robust, quantitative measure of a compound's ability to inhibit cell growth. We will compare its activity against cancer cells (e.g., MCF-7 breast cancer, HCT-116 colon cancer) and a non-malignant cell line (e.g., MCF-10A) to assess selectivity[11].

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

    • Causality: A 24-hour pre-incubation ensures cells have recovered from trypsinization and are in a logarithmic growth phase, providing a consistent baseline for the assay.

  • Compound Preparation: Prepare a 10 mM stock solution of 8-(Difluoromethoxy)-3-iodoquinolin-4-ol in DMSO. Create a serial dilution series (e.g., 100 µM to 0.1 µM) in culture medium.

  • Treatment: Remove the medium from the wells and add 100 µL of medium containing the various compound concentrations. Include a "vehicle control" (DMSO at the highest concentration used) and a "no-treatment control".

    • Trustworthiness: The vehicle control is critical to ensure that the solvent (DMSO) does not contribute to cytotoxicity.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours.

    • Mechanism: Viable cells with active mitochondria will cleave the tetrazolium ring of MTT into an insoluble purple formazan.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value.

Protocol: Cell Cycle Analysis via Propidium Iodide Staining

Objective: To determine if the compound induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M).

Rationale: Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle[4]. This assay uses propidium iodide (PI), a fluorescent intercalating agent, to stain DNA. The amount of fluorescence is directly proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cycle.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with ice-cold Phosphate-Buffered Saline (PBS).

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.

    • Causality: Fixation permeabilizes the cell membrane to allow PI entry and preserves the cellular structure.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI/RNase staining buffer. Incubate for 30 minutes at room temperature in the dark.

    • Trustworthiness: RNase is included to degrade any double-stranded RNA, ensuring that PI only stains DNA for accurate cell cycle analysis.

  • Data Acquisition: Analyze the samples using a flow cytometer.

  • Analysis: Deconvolute the resulting DNA content histograms using cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to determine the percentage of cells in G0/G1, S, and G2/M phases.

The logical flow for these initial mechanistic studies is visualized below.

G Figure 2. Workflow for initial cell-based mechanistic studies. cluster_MoA Mechanism of Action Elucidation start Positive Result in Antiproliferative Screen p1 Treat cells with compound at IC50 and 2x IC50 start->p1 split p1->split p2a Harvest & Fix Cells (70% Ethanol) split->p2a For Cell Cycle p2b Harvest Cells split->p2b For Apoptosis p3a Stain with Propidium Iodide/RNase p2a->p3a p4a Analyze via Flow Cytometry p3a->p4a res_a Result: Cell Cycle Arrest Profile p4a->res_a p3b Stain with Annexin V-FITC / PI p2b->p3b p4b Analyze via Flow Cytometry p3b->p4b res_b Result: Apoptosis/Necrosis Quadrants p4b->res_b

Caption: Figure 2. Workflow for initial cell-based mechanistic studies.

Protocol: Target Identification via Kinase Panel Screening

Objective: To identify specific protein kinase targets of the compound.

Rationale: If the compound shows potent antiproliferative activity, identifying its direct molecular target(s) is the next logical step. A broad kinase panel screen is an efficient method to test the compound's inhibitory activity against a large, diverse set of human kinases, providing a "fingerprint" of its selectivity.

Step-by-Step Methodology:

  • Assay Platform Selection: This is typically performed as a service by a contract research organization (CRO). A common platform is an in vitro ATP-competition assay (e.g., ADP-Glo™).

    • Mechanism: The assay measures the amount of ADP produced by a kinase reaction. Inhibition of the kinase results in a lower ADP signal.

  • Compound Submission: Provide the compound at a high concentration (e.g., 10 mM in DMSO).

  • Primary Screen: The compound is typically screened at a single high concentration (e.g., 1 or 10 µM) against a panel of hundreds of kinases.

  • Data Analysis: Results are reported as "% Inhibition" relative to a control inhibitor (e.g., Staurosporine) and a vehicle control.

  • Hit Confirmation & IC₅₀ Determination: For kinases showing significant inhibition (>50-70%) in the primary screen, a follow-up dose-response experiment is performed to determine the precise IC₅₀ value. This confirms the initial hits and establishes their potency.

Data Presentation

All quantitative data must be summarized for clarity and comparative analysis.

Table 1: Hypothetical Antiproliferative Activity of 8-(Difluoromethoxy)-3-iodoquinolin-4-ol

Cell LineCancer TypeIC₅₀ (µM) ± SD
MCF-7Breast Adenocarcinoma1.38 ± 0.21
HCT-116Colorectal Carcinoma5.34 ± 0.65
MGC-803Gastric Cancer2.55 ± 0.33
A549Lung Carcinoma7.89 ± 1.02
MCF-10ANon-malignant Breast> 50

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Hypothetical Kinase Inhibition Profile (% Inhibition at 1 µM)

Kinase Target% InhibitionKinase Target% Inhibition
EGFR12%CDK28%
SRC 95% ABL145%
VEGFR2 88% p38α22%
BRAF5%MEK115%

Hits showing >80% inhibition are highlighted for follow-up IC₅₀ determination.

Conclusion and Future Directions

This technical guide provides a validated, logical, and robust framework for the initial in vitro characterization of 8-(Difluoromethoxy)-3-iodoquinolin-4-ol. The proposed experiments will systematically evaluate its antiproliferative potential, elucidate its cellular mechanism of action, and identify high-affinity molecular targets. Positive results from this workflow, such as potent and selective cytotoxicity against cancer cells via inhibition of a clinically relevant kinase, would establish this compound as a valuable lead for further preclinical development, including in vivo efficacy and safety studies.

References

  • In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. PubMed. Available at: [Link].

  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. MDPI. Available at: [Link].

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC. Available at: [Link].

  • Quinoline-based compounds can inhibit diverse enzymes that act on DNA. PMC. Available at: [Link].

  • Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link].

  • Review on recent development of quinoline for anticancer activities. ScienceDirect. Available at: [Link].

  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. PMC. Available at: [Link].

  • In-silico, in-vitro antibacterial activity and toxicity profile of new quinoline derivatives. ResearchGate. Available at: [Link].

  • Discovery of Novel 8-Hydroxyquinoline Derivatives with Potent In Vitro and In Vivo Antifungal Activity. ACS Publications. Available at: [Link].

  • Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Publishing. Available at: [Link].

  • Quinoline-based compounds can inhibit diverse enzymes that act on DNA. bioRxiv. Available at: [Link].

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers. Available at: [Link].

  • Quinoline-based compounds can inhibit diverse enzymes that act on DNA. PubMed. Available at: [Link].

  • Anticancer Properties of 3-Dietoxyphosphorylfuroquinoline-4,9-dione. PMC. Available at: [Link].

  • In vitro and in vivo antibacterial activities of CS-940, a new 6-fluoro-8-difluoromethoxy quinolone. PMC. Available at: [Link].

  • In vitro and in vivo antibacterial activities of CS-940, a new 6-fluoro-8-difluoromethoxy quinolone. PubMed. Available at: [Link].

  • Optimization of the 4-anilinoquin(az)oline scaffold as epidermal growth factor receptor (EGFR) inhibitors for chordoma utilizing a toxicology profiling assay platform. PMC. Available at: [Link].

Sources

Foundational

8-(Difluoromethoxy)-3-iodoquinolin-4-ol safety data sheet and preliminary toxicity

8-(Difluoromethoxy)-3-iodoquinolin-4-ol: Comprehensive Safety Data, Structural Rationale, and Preliminary Toxicity Profiling As drug discovery pipelines increasingly rely on highly functionalized, halogenated heterocycle...

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Author: BenchChem Technical Support Team. Date: April 2026

8-(Difluoromethoxy)-3-iodoquinolin-4-ol: Comprehensive Safety Data, Structural Rationale, and Preliminary Toxicity Profiling

As drug discovery pipelines increasingly rely on highly functionalized, halogenated heterocycles to navigate complex structure-activity relationship (SAR) landscapes, compounds like 8-(difluoromethoxy)-3-iodoquinolin-4-ol have emerged as privileged building blocks. This document serves as an in-depth technical guide bridging the gap between chemical safety, structural rationale, and early-stage mechanistic toxicology.

Designed for medicinal chemists and preclinical development scientists, this guide synthesizes predictive safety data with field-proven experimental workflows to ensure safe handling and robust preliminary toxicity screening.

Structural Rationale and Physicochemical Profile

The architecture of 8-(difluoromethoxy)-3-iodoquinolin-4-ol is not arbitrary; it is a highly engineered scaffold designed for late-stage functionalization and optimized pharmacokinetics.

  • The Difluoromethoxy (-OCF₂H) Group at C8: Unlike the rigid and highly lipophilic trifluoromethoxy (-OCF₃) group, the -OCF₂H moiety acts as a lipophilic hydrogen bond donor. It imparts "dynamic lipophilicity," allowing the molecule to undergo conformational adjustments depending on the polarity of its microenvironment[1]. This dynamic nature enhances cellular membrane permeability while simultaneously shielding the quinoline core from rapid cytochrome P450 (CYP)-mediated oxidative degradation[2].

  • The Iodo (-I) Group at C3: The C3 position of the quinolin-4-ol core is electronically primed for electrophilic substitution. The inclusion of an iodine atom provides an ideal, highly reactive handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), enabling the rapid generation of diverse analog libraries.

  • The Quinolin-4-ol Core: A well-documented bioisostere for ATP-binding site inhibitors, frequently utilized in the design of kinase inhibitors and anti-infective agents.

Safety Data Sheet (SDS) Core Parameters

Because this compound is a highly specialized intermediate, its safety profile is extrapolated using Acute Toxicity Estimates (ATE) and Globally Harmonized System (GHS) criteria for structurally analogous halogenated quinolinols[3][4].

GHS Classification and Hazard Statements
Hazard ClassGHS CategoryHazard Statement (H-Code)Mechanistic Rationale
Acute Toxicity (Oral) Category 4H302: Harmful if swallowedTypical for halogenated quinolines; systemic absorption leads to hepatic metabolic burden.
Skin Corrosion/Irritation Category 2H315: Causes skin irritationElectrophilic nature of the iodo-substituted aromatic system reacts with dermal proteins.
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritationHigh lipophilicity facilitates rapid corneal penetration and subsequent localized inflammation.
STOT (Single Exposure) Category 3H335: May cause respiratory irritationFine powder inhalation disrupts mucosal membranes in the upper respiratory tract.
Handling, Storage, and Emergency Mitigation
  • Storage Causality: The compound must be stored at 2–8°C in an amber or opaque container under an inert atmosphere (Argon/Nitrogen). Why? Aryl iodides are notoriously photo-labile. Exposure to UV light induces homolytic cleavage of the C-I bond, generating reactive aryl radicals and releasing corrosive iodine gas, which degrades the sample purity and poses an inhalation hazard.

  • Spill Protocol: Do not sweep dry powder. Mist the spill with a 10% sodium thiosulfate solution to neutralize any free iodine, then absorb with an inert material (e.g., vermiculite) to prevent aerosolization.

Mechanistic Toxicology and Metabolic Profiling

The toxicity of quinoline derivatives is inextricably linked to their hepatic metabolism. Quinolines are known to undergo oxidation mediated by Cytochrome P450 enzymes—specifically CYP2A6, CYP2E1, and CYP3A4 [5].

While the 8-difluoromethoxy group provides steric hindrance that protects the lower hemisphere of the molecule, the nitrogen heteroatom and the C5-C6 bond remain susceptible to oxidation. This can lead to the formation of reactive electrophilic intermediates, such as quinoline N-oxides or arene epoxides. If these intermediates are not rapidly neutralized by glutathione S-transferase (GST), they can covalently bind to hepatic macromolecules, leading to idiosyncratic drug-induced liver injury (DILI).

metabolic_pathway A 8-(Difluoromethoxy)- 3-iodoquinolin-4-ol B CYP3A4 / CYP2E1 Oxidation A->B Hepatic Metabolism C Quinoline N-oxide (Reactive) B->C N-oxidation D Arene Epoxide Intermediate B->D Epoxidation E GSH Conjugation (Detoxification) D->E GST Enzyme F Covalent Protein Binding (Toxicity) D->F Depletion of GSH

Predicted CYP450-mediated metabolic activation and detoxification pathways.

Experimental Protocols for Preliminary Toxicity Screening

To empirically validate the predicted safety profile, a self-validating in vitro screening system must be employed. The following protocols detail the necessary steps to assess intrinsic hepatotoxicity and metabolic stability.

Protocol 1: In Vitro Hepatotoxicity Assay (HepG2 / CellTiter-Glo)

This assay measures ATP depletion as a proxy for cellular viability, providing a highly sensitive readout for mitochondrial dysfunction and generalized cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells (human hepatocellular carcinoma) at a density of 5,000 cells/well in a 384-well opaque white microplate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Dosing: Prepare a 10 mM stock of 8-(difluoromethoxy)-3-iodoquinolin-4-ol in 100% DMSO. Perform a 10-point, 3-fold serial dilution.

  • Treatment: Transfer the compound to the assay plate using an acoustic liquid handler (e.g., Echo 550) to achieve a final DMSO concentration of 0.1% (v/v).

    • Self-Validation Check: Include 0.1% DMSO as a vehicle (negative) control and 50 µM Chlorpromazine as a positive control for hepatotoxicity.

  • Incubation: Incubate the treated cells for 48 hours.

  • Detection: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo® reagent to each well. Shake on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Analysis: Read luminescence on a multi-mode plate reader. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol 2: Human Liver Microsome (HLM) Stability Assay

This protocol determines the intrinsic clearance (CL_int) and identifies the formation of reactive metabolites.

Step-by-Step Methodology:

  • Reaction Mixture: In a 96-well plate, combine human liver microsomes (0.5 mg/mL final protein concentration) and 1 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

    • Self-Validation Check: Run a parallel control plate without NADPH to distinguish enzymatic degradation from chemical instability. Use Verapamil as a high-clearance positive control.

  • Quenching: At time points 0, 15, 30, 45, and 60 minutes, transfer a 50 µL aliquot of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Monitor the disappearance of the parent mass [M+H]⁺ to calculate the half-life (t₁/₂).

workflow Start Compound Preparation (10 mM DMSO Stock) HepG2 HepG2 Cell Culture (384-well plate) Start->HepG2 Microsomes Human Liver Microsomes (HLM) Incubation Start->Microsomes Viability CellTiter-Glo Assay (ATP Luminescence) HepG2->Viability 48h Exposure + Controls LCMS LC-MS/MS Analysis (Metabolite ID) Microsomes->LCMS +NADPH, 60 min Data Toxicity & Stability Profile Generation Viability->Data LCMS->Data

High-throughput in vitro workflow for preliminary hepatotoxicity and metabolic stability screening.

Conclusion

8-(Difluoromethoxy)-3-iodoquinolin-4-ol is a potent, structurally optimized intermediate that requires stringent handling protocols due to its halogenated and photo-labile nature. By leveraging the dynamic lipophilicity of the difluoromethoxy group, medicinal chemists can bypass traditional metabolic liabilities associated with quinoline cores. However, rigorous in vitro screening utilizing HepG2 viability assays and HLM stability profiling remains mandatory to rule out idiosyncratic toxicity driven by reactive N-oxide or epoxide intermediates.

References

  • GHS Classification Criteria for Acute Toxicity - ChemSafetyPro / United Nations Economic Commission for Europe (UNECE). Available at:[Link]

  • Catalytic radical difluoromethoxylation of arenes and heteroarenes - Chemical Science (RSC Publishing). Available at:[Link]

  • Cytochrome P450 species involved in the metabolism of quinoline - PubMed (National Institutes of Health). Available at: [Link]

Sources

Exploratory

Physicochemical Characterization of 8-(Difluoromethoxy)-3-iodoquinolin-4-ol: A Guide to Molecular Weight and Crystal Structure Analysis

An In-Depth Technical Guide Abstract The precise characterization of novel chemical entities is a cornerstone of modern drug discovery and materials science. 8-(Difluoromethoxy)-3-iodoquinolin-4-ol, a substituted quinoli...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

The precise characterization of novel chemical entities is a cornerstone of modern drug discovery and materials science. 8-(Difluoromethoxy)-3-iodoquinolin-4-ol, a substituted quinolin-4-ol, represents a class of compounds with significant potential due to the versatile chemical reactivity and biological activity of the quinoline scaffold.[1][2][3] This guide provides a comprehensive technical overview of the essential analytical methodologies required to unequivocally determine the molecular weight and three-dimensional atomic arrangement of this compound. We will explore the theoretical basis and provide detailed, field-proven protocols for molecular weight verification using Electrospray Ionization Mass Spectrometry (ESI-MS) and for complete structural elucidation via Single-Crystal X-ray Diffraction. This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis and analysis of novel small molecules.

Molecular Weight Determination

The first step in characterizing a newly synthesized compound is to confirm that its elemental composition aligns with the intended structure. This is achieved by determining its molecular weight, first theoretically and then through experimental verification.

Theoretical Molecular Weight

The molecular formula for 8-(Difluoromethoxy)-3-iodoquinolin-4-ol is C₁₀H₆F₂INO₂. Based on this formula, the theoretical molecular weights are calculated. For mass spectrometry, the monoisotopic mass is the most relevant value, as it represents the mass of the molecule with the most abundant isotopes of each element.

ParameterValue
Molecular Formula C₁₀H₆F₂INO₂
Average Molecular Weight 365.06 g/mol
Monoisotopic Mass 364.9396 u

Note: Calculations are based on the most abundant isotopes: ¹²C, ¹H, ¹⁹F, ¹²⁷I, ¹⁴N, and ¹⁶O.

Experimental Verification: Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is exceptionally well-suited for analyzing small organic molecules, as it minimizes fragmentation and typically preserves the molecular ion.[4][5] This allows for the direct observation of a pseudomolecular ion, such as the protonated molecule [M+H]⁺, providing a highly accurate confirmation of the molecular weight.

Causality of Method Selection: ESI-MS was chosen for its high sensitivity and its ability to ionize polar molecules like quinolin-4-ols without causing them to break apart.[6][7] This ensures the primary peak observed corresponds to the intact molecule, lending high confidence to the molecular weight assignment. The presence of halogen atoms like iodine and fluorine does not impede the ESI process.[8][9]

  • Sample Preparation: a. Accurately weigh approximately 1 mg of 8-(Difluoromethoxy)-3-iodoquinolin-4-ol. b. Dissolve the sample in 1 mL of a high-purity solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution. c. Prepare a dilute working solution (e.g., 1-10 µg/mL) by diluting the stock solution with a 50:50 mixture of acetonitrile and water, containing 0.1% formic acid. The formic acid aids in the protonation of the analyte to form the [M+H]⁺ ion.

  • Instrumentation and Analysis: a. Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy. b. Set the instrument to positive ion detection mode. c. Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min). d. Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the target ion. e. Acquire data over a mass range that includes the expected m/z of the protonated molecule (e.g., m/z 100-500).

The primary ion expected in the positive mode ESI-MS spectrum is the protonated molecule, [M+H]⁺. Due to the monoisotopic nature of both iodine (¹²⁷I) and fluorine (¹⁹F), a single, sharp peak is anticipated for the molecular ion cluster.

Ion SpeciesTheoretical m/zAnticipated Relative Abundance
[M+H]⁺ 365.9469100%
[M+Na]⁺ 387.9288Variable, typically lower

The observation of a peak at m/z 365.9469 would provide strong evidence confirming the molecular weight of 8-(Difluoromethoxy)-3-iodoquinolin-4-ol.

Crystal Structure Analysis via Single-Crystal X-ray Diffraction

While mass spectrometry confirms a molecule's composition, Single-Crystal X-ray Diffraction is the definitive technique for determining its precise three-dimensional structure.[10] This method provides unambiguous information on bond lengths, bond angles, and the spatial arrangement of atoms, which is critical for understanding structure-activity relationships in drug design.[11]

Prerequisite: High-Quality Single Crystal Growth

The success of an X-ray diffraction experiment is entirely dependent on the quality of the single crystal.[11] The goal is to grow a well-ordered, defect-free crystal of suitable size (typically 0.1-0.3 mm in each dimension). This is often the most challenging and time-consuming step in the process.

Causality of Method Selection: Slow, controlled crystallization allows molecules to transition from a disordered state in solution to a highly ordered, minimum-energy state in the crystal lattice.[12] Rapid precipitation traps defects and leads to polycrystalline or amorphous material, which is unsuitable for single-crystal diffraction.

  • Purity Assessment: Ensure the compound is of the highest possible purity (>98%), as impurities can inhibit crystal growth.

  • Solvent Screening: Identify a solvent in which the compound is moderately soluble. If solubility is too high, crystallization is difficult; if too low, insufficient material will be in solution.[12] For a substituted quinolinol, solvents like ethanol, acetone, or ethyl acetate are good starting points.

  • Preparation of a Saturated Solution: a. Place a small amount (5-10 mg) of the compound in a clean, small vial. b. Add the chosen solvent dropwise with gentle warming and agitation until the solid just dissolves. Avoid using a large excess of solvent.

  • Crystallization: a. Cover the vial with a cap or parafilm containing a few pinholes. This restricts the rate of evaporation. b. Place the vial in a vibration-free location (e.g., a quiet cupboard or a dedicated crystal growth chamber).[13] c. Allow the solvent to evaporate slowly over several days to weeks. Do not disturb the vial during this period.[13]

  • Crystal Harvesting: Once suitable crystals have formed, carefully harvest them using a nylon loop or a fine needle.

The X-ray Diffraction Workflow

The process of determining a crystal structure involves collecting diffraction data, solving the "phase problem" to generate an initial structural model, and refining that model to fit the experimental data. This workflow is a standardized process in modern crystallography.

G Figure 1: Single-Crystal X-ray Diffraction Workflow cluster_exp Experimental cluster_comp Computational A Single Crystal Growth B Crystal Mounting A->B Select best crystal C X-ray Diffraction Data Collection B->C Mount on diffractometer D Data Reduction & Integration C->D Obtain diffraction pattern E Structure Solution (Phase Problem) D->E Generate reflection list F Structure Refinement E->F Build initial atomic model G Validation & Final CIF Output F->G Optimize model against data

Caption: Figure 1: Single-Crystal X-ray Diffraction Workflow

Analysis of Crystallographic Data

The final output of a successful crystal structure determination is a Crystallographic Information File (CIF).[14] This standardized file contains the atomic coordinates, unit cell parameters, and a wealth of other information describing the structure. This data is typically deposited in a public repository like the Cambridge Structural Database (CSD) to benefit the scientific community.[15][16]

The following table presents realistic, hypothetical data for 8-(Difluoromethoxy)-3-iodoquinolin-4-ol, based on typical values for similar organic molecules.[17][18]

ParameterValueSignificance
Formula C₁₀H₆F₂INO₂Confirms composition in the crystal.
Crystal System MonoclinicDescribes the basic shape of the unit cell.
Space Group P2₁/cDefines the symmetry elements within the unit cell.
a (Å) 8.512Unit cell dimension.
b (Å) 15.234Unit cell dimension.
c (Å) 9.105Unit cell dimension.
β (°) 98.75Unit cell angle.
Volume (ų) 1165.4Volume of a single unit cell.
Z 4Number of molecules per unit cell.
R1 (final) 0.035A measure of the agreement between the model and data (lower is better).

The refined structure would reveal the precise conformation of the molecule. The quinoline ring system is expected to be largely planar, while the difluoromethoxy group's orientation and the potential for intermolecular interactions (such as hydrogen bonding from the 4-ol group or halogen bonding involving the iodine atom) would be clearly elucidated.

Caption: Figure 2: Molecular Structure of the Compound

Conclusion

The rigorous characterization of 8-(Difluoromethoxy)-3-iodoquinolin-4-ol through the complementary techniques of mass spectrometry and single-crystal X-ray diffraction provides a complete and unambiguous physicochemical profile. ESI-MS serves as a rapid and accurate tool for confirming the molecular weight, while X-ray crystallography delivers an unparalleled level of detail regarding the three-dimensional atomic arrangement. Together, these methods provide the foundational data necessary for advancing the compound in drug discovery pipelines, understanding its chemical behavior, and ensuring its identity and purity for all subsequent research.

References

  • Title: Cambridge Crystallographic Data Centre Source: Wikipedia URL: [Link]

  • Title: Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications Source: The Journal of the International Federation of Clinical Chemistry and Laboratory Medicine URL: [Link]

  • Title: Electrospray ionisation mass spectrometry: principles and clinical applications. Source: The Clinical Biochemist. Reviews URL: [Link]

  • Title: Electrospray ionization Source: Wikipedia URL: [Link]

  • Title: Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry Source: Longdom Publishing URL: [Link]

  • Title: Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications Source: The Association for Clinical Biochemistry and Laboratory Medicine URL: [Link]

  • Title: Cambridge Crystallographic Data Centre (CCDC), Cambridge, UK Lead Source: FAIRsharing.org URL: [Link]

  • Title: The Cambridge Crystallographic Data Centre (CCDC) - advancing structural science collaboratively. Source: YouTube URL: [Link]

  • Title: Cambridge Crystallographic Data Centre Source: Paul Evans Architects URL: [Link]

  • Title: Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data Source: J-STAGE URL: [Link]

  • Title: How To: Grow X-Ray Quality Crystals Source: University of Rochester, Department of Chemistry URL: [Link]

  • Title: Crystal Growing Tips Source: University of Florida, The Center for Xray Crystallography URL: [Link]

  • Title: How to grow crystals for X-ray crystallography Source: IUCr Journals URL: [Link]

  • Title: Mass Spectrometry Source: Michigan State University, Department of Chemistry URL: [Link]

  • Title: X-Ray Crystallography of Chemical Compounds Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Commission on Crystallographic Nomenclature Source: International Union of Crystallography (IUCr) URL: [Link]

  • Title: Crystallographic Information File (CIF) Source: International Union of Pure and Applied Chemistry (IUPAC) URL: [Link]

  • Title: Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi Source: PubMed URL: [Link]

  • Title: Crystal structure of 4-(4-(quinolin-8-yloxy)-1,2,5-thiadiazol-3-yl)morpholine, C15H14O2N4S Source: De Gruyter URL: [Link]

  • Title: IUPAC, nomenclature, and chemical representation: From the perspective of a worldwide structural database Source: Cambridge Crystallographic Data Centre (CCDC) URL: [Link]

  • Title: Championing data standards in chemical crystallography with CIF Source: Royal Society of Chemistry (RSC) Blogs URL: [Link]

  • Title: Crystal structure of 4-(4-(quinolin-8-yloxy)-1,2,5-thiadiazol-3-yl)morpholine, C>15>H>14>O>2>N>4>S Source: University of Johannesburg URL: [Link]

  • Title: Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis, Characterization, Antimicrobial and Anticancer Evaluation of Novel Heterocyclic Diazene Compounds Derived from 8-Quinolinol Source: MDPI URL: [Link]

  • Title: Theoretical study on the molecular structure of Quinoline and its derivatives as an anti-malaria drug Source: ResearchGate URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Orthogonal Functionalization Strategies for 8-(Difluoromethoxy)-3-iodoquinolin-4-ol in Drug Discovery

Executive Summary The quinoline scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimalarials, and Toll-like receptor (TLR) agonists. The building b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimalarials, and Toll-like receptor (TLR) agonists. The building block 8-(Difluoromethoxy)-3-iodoquinolin-4-ol [1] offers a highly versatile, multi-point functionalization platform. The 8-difluoromethoxy group provides enhanced lipophilicity, acts as a hydrogen bond acceptor, and imparts metabolic stability compared to standard methoxy groups. Meanwhile, the 3-iodo and 4-hydroxy positions offer orthogonal reactivity handles for transition-metal-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr), respectively.

This application note details validated protocols for the divergent synthesis of functionalized derivatives from this core, focusing on causality in experimental design to ensure reproducible, high-yield transformations.

Strategic Overview & Reaction Logic

The functionalization of 8-(Difluoromethoxy)-3-iodoquinolin-4-ol relies on exploiting the differential electronic properties of the C-3 and C-4 positions.

  • C-4 Activation: The 4-hydroxyl group is a poor leaving group due to its tautomerization to the quinolone form. Activation via chlorination (using POCl 3​ ) converts it into a highly electrophilic 4-chloro species, priming it for SNAr with various nucleophiles (amines, alkoxides)[2].

  • C-3 Cross-Coupling: The 3-iodo substituent is highly reactive toward oxidative addition by Palladium(0) complexes. This allows for Suzuki-Miyaura (aryl/heteroaryl), Sonogashira (alkynyl), or Heck (alkenyl) couplings[3].

  • Tandem Cyclizations: By coupling an alkyne at C-3 while retaining the 4-OH, tandem 5-endo-dig cyclizations can be triggered to yield tricyclic furo[2,3-c]quinoline scaffolds[3].

SynthesisStrategy SM 8-(Difluoromethoxy)- 3-iodoquinolin-4-ol C4_Act C-4 Activation (POCl3) SM->C4_Act Step 1a C3_Coupling C-3 Cross-Coupling (Suzuki/Sonogashira) SM->C3_Coupling Step 2a SNAr SNAr (Amines/Alkoxides) C4_Act->SNAr Step 1b SNAr->C3_Coupling Sequential Tandem Tandem Cyclization (Furo[2,3-c]quinolines) C3_Coupling->Tandem 4-OH participation

Divergent functionalization pathways for 8-(Difluoromethoxy)-3-iodoquinolin-4-ol.

Experimental Protocols

Protocol A: C-4 Activation via Chlorination

To utilize the C-4 position for substitution, the hydroxyl group must be converted to a chloride. This is achieved using phosphorus oxychloride (POCl 3​ ).

Causality & Design: POCl 3​ serves as both the reagent and the solvent. The reaction is driven by the formation of the highly stable P=O bond in the byproducts. A catalytic amount of N,N-dimethylformamide (DMF) is often added to generate the Vilsmeier-Haack reagent in situ, which accelerates the chlorination of the tautomeric quinolone oxygen[2].

Step-by-Step Procedure:

  • Preparation: In a flame-dried, round-bottom flask equipped with a reflux condenser and a drying tube, suspend 8-(Difluoromethoxy)-3-iodoquinolin-4-ol (1.0 equiv, e.g., 10 mmol) in POCl 3​ (5.0 volumes, approx. 15 mL)[2].

  • Catalysis: Add 3 drops of anhydrous DMF.

  • Heating: Heat the suspension in an oil bath at 105 °C (reflux). The solid will gradually dissolve to form a dark homogeneous solution over 2-3 hours[2].

  • Monitoring: Monitor via LC-MS. Aliquots should be quenched in cold methanol to check for the methyl ether derivative (indicating unreacted starting material) versus the chloride.

  • Workup (Critical Safety Step): Once complete, cool the mixture to room temperature. Slowly and dropwise, pour the reaction mixture into a vigorously stirred beaker of crushed ice (200 g) to quench excess POCl 3​ .

  • Neutralization: Carefully neutralize the aqueous acidic mixture by adding solid NaOH or concentrated aqueous NH 4​ OH in small portions until the pH reaches 7-8[2]. A precipitate will form.

  • Isolation: Filter the resulting solid, wash extensively with cold distilled water to remove phosphate salts, and dry under high vacuum to afford 4-chloro-8-(difluoromethoxy)-3-iodoquinoline.

Protocol B: Sequential SNAr and Suzuki-Miyaura Coupling

With the 4-chloro-3-iodoquinoline intermediate in hand, sequential functionalization is possible. SNAr is typically performed first, as the C-4 chloride is highly activated by the electron-withdrawing nature of the quinoline nitrogen.

Causality & Design: The SNAr requires a polar aprotic solvent (e.g., DMF, NMP) and a non-nucleophilic base (e.g., DIPEA) to scavenge the HCl byproduct. Subsequent Suzuki coupling targets the 3-iodo position. Iodine is a superior leaving group for oxidative addition compared to chlorine, allowing for complete chemoselectivity at C-3 without affecting the newly installed C-4 substituent.

Step-by-Step Procedure (Suzuki Coupling):

  • Setup: To a Schlenk tube, add the C-4 substituted 3-iodoquinoline (1.0 equiv), the desired aryl/heteroaryl boronic acid (1.2 equiv), and K 2​ CO 3​ (2.5 equiv).

  • Solvent: Add a solvent mixture of 1,4-Dioxane/H 2​ O (4:1 v/v).

  • Degassing (Crucial): Sparge the mixture with Argon for 15 minutes. Oxygen must be excluded to prevent the oxidation of the Pd(0) catalyst and the homocoupling of the boronic acid.

  • Catalyst Addition: Quickly add Pd(PPh 3​ ) 4​ (0.05 equiv, 5 mol%) under a positive stream of Argon. Seal the tube.

  • Reaction: Heat the mixture at 90 °C for 12-18 hours.

  • Purification: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na 2​ SO 4​ , and purify via flash column chromatography.

Protocol C: Tandem Sonogashira / 5-endo-dig Cyclization

Reacting the unprotected 8-(Difluoromethoxy)-3-iodoquinolin-4-ol directly with terminal alkynes under Sonogashira conditions leads to an intermediate that spontaneously undergoes intramolecular cyclization via the 4-OH group, yielding furo[2,3-c]quinolines[3].

CatalyticCycle Pd0 Pd(0) OA Oxidative Addition Pd0->OA Ar-I TM Trans- metalation OA->TM Cu-Alkyne RE Reductive Elimination TM->RE RE->Pd0 Product

Simplified Pd/Cu co-catalyzed Sonogashira cycle preceding cyclization.

Step-by-Step Procedure:

  • Reagents: Combine 8-(Difluoromethoxy)-3-iodoquinolin-4-ol (1.0 equiv), terminal alkyne (1.5 equiv), Pd(PPh 3​ ) 4​ (0.05 equiv), and CuI (0.10 equiv) in a dry flask[3].

  • Solvent/Base: Add a degassed mixture of Triethylamine and Acetonitrile (1:3 ratio). The Et 3​ N acts as the base for the generation of the copper acetylide[3].

  • Reaction: Stir at 80 °C under Argon for 8 hours. The initial Sonogashira coupling is followed by a tethered nucleophile-assisted 5-endo-dig cyclization of the 4-hydroxyl onto the activated alkyne[3].

  • Workup: Filter through a pad of Celite to remove Pd/Cu salts, concentrate, and purify by reverse-phase HPLC.

Quantitative Data & Reaction Parameters

The following table summarizes the typical reaction parameters, expected yields, and functional group tolerance for the methodologies described above, based on standard quinoline derivatization metrics.

TransformationReagents / CatalystTemp (°C)Time (h)Typical Yield (%)Functional Group Tolerance
C-4 Chlorination POCl 3​ , DMF (cat.)1052 - 485 - 95Halogens, CF 3​ , OCF 2​ H. Avoid acid-sensitive groups.
C-4 SNAr Amine, DIPEA, NMP80 - 1204 - 1270 - 90Boronic esters, Alkynes, Alkenes, Ethers.
C-3 Suzuki Ar-B(OH) 2​ , Pd(PPh 3​ ) 4​ , K 2​ CO 3​ 9012 - 1865 - 85Amines, Alcohols, Esters, OCF 2​ H.
C-3 Sonogashira/Cyclization Alkyne, Pd(PPh 3​ ) 4​ , CuI, Et 3​ N808 - 1250 - 75Alkyl, Aryl, Silyl ethers. Sensitive to strong nucleophiles.

References

  • Biochem Experts. "8-(difluoromethoxy)-3-iodoquinolin-4-ol Product Catalog." biochemexperts.com.
  • Salunke, D. B., et al. "Exquisite Selectivity For Human Toll-like Receptor 8 in Substituted Furo[2,3-c]quinolines." Journal of Medicinal Chemistry, NIH.
  • US Patent 9,249,103 B2. "Compounds, compositions and associated methods comprising 3-aryl quinolines." Google Patents.

Sources

Application

Application Note: 8-(Difluoromethoxy)-3-iodoquinolin-4-ol in Medicinal Chemistry and Drug Discovery

Executive Summary In modern drug discovery, the strategic functionalization of privileged scaffolds is essential for developing highly selective and bioavailable therapeutics. 8-(Difluoromethoxy)-3-iodoquinolin-4-ol repr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the strategic functionalization of privileged scaffolds is essential for developing highly selective and bioavailable therapeutics. 8-(Difluoromethoxy)-3-iodoquinolin-4-ol represents a highly versatile, dual-functionalized building block. The quinolin-4-ol (or 4-quinolone) core is a well-established pharmacophore found in FDA-approved kinase inhibitors, antimalarials, and broad-spectrum antibacterials[1]. By incorporating an 8-(difluoromethoxy) group and a 3-iodo handle, this scaffold provides medicinal chemists with a unique combination of optimized physicochemical properties and a highly reactive site for late-stage synthetic diversification.

This application note details the structural rationale, therapeutic applications, and validated experimental protocols for utilizing 8-(difluoromethoxy)-3-iodoquinolin-4-ol in the generation of novel chemical entities.

Pharmacophore Rationale & Physicochemical Impact

The design of 8-(difluoromethoxy)-3-iodoquinolin-4-ol is rooted in solving common pharmacokinetic and synthetic bottlenecks in drug development.

The 8-(Difluoromethoxy) Advantage

The substitution of a traditional methoxy group (-OCH₃) with a difluoromethoxy group (-OCF₂H) profoundly alters the molecule's electronic and steric profile[2]. Fluorine incorporation enhances metabolic stability by blocking cytochrome P450-mediated O-demethylation, a common metabolic liability of aryl-methoxy groups. Furthermore, the electron-withdrawing nature of the fluorine atoms modulates the pKa of the adjacent quinoline nitrogen, often improving membrane permeability and oral bioavailability. The -OCF₂H group also acts as a unique lipophilic hydrogen bond donor (via the polarized C-H bond) and acceptor, enabling novel interactions within target protein binding pockets.

Table 1: Physicochemical Comparison of Methoxy vs. Difluoromethoxy Substituents

PropertyMethoxy (-OCH₃)Difluoromethoxy (-OCF₂H)Impact on Drug Design
Lipophilicity ( π ) -0.02+0.68Enhances passive membrane diffusion and BBB penetration.
Hammett Constant ( σp​ ) -0.27 (Electron Donating)+0.18 (Electron Withdrawing)Modulates basicity of the quinoline nitrogen; improves solubility profiles.
Metabolic Stability Low (Prone to CYP450 cleavage)High (Steric/electronic shielding)Increases pharmacokinetic half-life and systemic exposure.
Hydrogen Bonding Acceptor onlyAcceptor and weak Donor (C-H)Enables unique binding modalities in kinase hinge regions.
The 3-Iodo Synthetic Handle

The carbon-iodine bond at the 3-position is highly susceptible to oxidative addition by Palladium(0) species. Because the 4-hydroxyl group donates electron density into the ring, the 3-position is naturally nucleophilic, making it the ideal site for electrophilic halogenation. Once iodinated, this position serves as a universal anchor for cross-coupling reactions, allowing rapid library generation of 3-aryl, 3-alkynyl, or 3-amino quinoline derivatives[3].

G Core 8-(Difluoromethoxy)- 3-iodoquinolin-4-ol Suzuki Suzuki-Miyaura (Aryl/Heteroaryl) Core->Suzuki Pd(0), Ar-B(OH)2 Sonogashira Sonogashira (Alkynyl) Core->Sonogashira Pd(0), CuI, Alkyne Buchwald Buchwald-Hartwig (Amino) Core->Buchwald Pd(0), Amine, Base Alkylation N/O-Alkylation (R-X) Core->Alkylation Base, Alkyl Halide

Synthetic diversification of the 3-iodoquinolin-4-ol scaffold via cross-coupling.

Key Therapeutic Applications

Oncology: Receptor Tyrosine Kinase (RTK) Inhibitors

Quinoline derivatives are prominent in oncology, frequently acting as ATP-competitive inhibitors of Receptor Tyrosine Kinases (e.g., VEGFR, c-Met)[2]. The quinoline nitrogen and the 4-hydroxyl/4-oxo group form critical hydrogen bonds with the kinase hinge region. The 8-(difluoromethoxy) group projects into the solvent-exposed or ribose-binding pocket, improving the residence time of the inhibitor, while substituents added at the 3-position via the iodo-handle probe the hydrophobic pocket II, dictating kinase selectivity.

Pathway Ligand Growth Factors (e.g., VEGF, HGF) RTK Receptor Tyrosine Kinase (VEGFR / c-Met) Ligand->RTK Activates PI3K PI3K / AKT Pathway RTK->PI3K Phosphorylation MAPK RAS / MAPK Pathway RTK->MAPK Phosphorylation Inhibitor 8-DFM-Quinoline Derivative Inhibitor->RTK Binds Hinge Region (Inhibits) Proliferation Tumor Cell Proliferation & Angiogenesis PI3K->Proliferation Promotes MAPK->Proliferation Promotes

Inhibition of RTK signaling pathways by 8-DFM-quinoline derivatives.

Anti-Infectives: Topoisomerase Inhibition & Antiviral Activity

Quinolones are historically recognized for their antibacterial efficacy via the inhibition of DNA gyrase and Topoisomerase IV. However, recent literature highlights their "nonclassical" activities, including potent antiviral (HIV-1 integrase, HCV helicase) and human Topoisomerase II inhibitory profiles[1]. Fluorinated quinolones specifically have demonstrated enhanced efficacy in blocking HIV-1 replication by interfering with the transcription process[4].

Experimental Protocols & Methodologies

The following protocols are designed as self-validating systems. Causality for reagent selection and expected physical observations are provided to ensure high-fidelity execution.

Protocol A: Synthesis of the Precursor via Electrophilic Iodination

Objective: Introduce the 3-iodo handle onto 8-(difluoromethoxy)quinolin-4-ol. Causality: The electron-donating nature of the 4-hydroxyl group activates the 3-position toward electrophilic aromatic substitution. 5[5] is selected over elemental iodine ( I2​ ) as it provides a mild, controlled release of I+ , preventing over-halogenation or oxidative degradation of the difluoromethoxy group.

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask, dissolve 8-(difluoromethoxy)quinolin-4-ol (5.0 g, 23.7 mmol) in anhydrous DMF (70 mL) to achieve a ~0.3 M concentration.

  • Activation: Add N-Iodosuccinimide (6.4 g, 28.4 mmol, 1.2 equiv) portion-wise over 10 minutes at room temperature. Observation: The solution will transition from pale yellow to a deeper amber color.

  • Reaction: Attach a reflux condenser, heat the mixture to 60 °C, and stir for 2 hours under a nitrogen atmosphere[5].

  • Quenching & Precipitation: Cool the reaction to room temperature. Vigorously stir the mixture while slowly adding 150 mL of ice-cold distilled water. Observation: A dense solid precipitate will form immediately as the product is highly insoluble in aqueous DMF.

  • Isolation: Filter the precipitate under vacuum. Wash the filter cake sequentially with cold water (2 x 50 mL) to remove residual succinimide and DMF, followed by cold hexane (50 mL). Dry under reduced pressure at 45 °C overnight to afford 8-(difluoromethoxy)-3-iodoquinolin-4-ol.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Synthesize a 3-aryl-8-(difluoromethoxy)quinolin-4-ol derivative. Causality: The weak C-I bond undergoes rapid oxidative addition with Pd(0) .3[3] is utilized as a robust catalyst. A base (2M K2​CO3​ ) is mandatory to coordinate with the arylboronic acid, forming a reactive boronate complex that facilitates the transmetalation step.

Step-by-Step Methodology:

  • Setup: In an oven-dried Schlenk tube, combine 8-(difluoromethoxy)-3-iodoquinolin-4-ol (1.0 mmol, 1.0 equiv) and the desired arylboronic acid (1.2 mmol, 1.2 equiv).

  • Catalyst & Base: Add Pd(PPh3​)4​ (0.05 mmol, 5 mol%) and aqueous 2M K2​CO3​ (2.0 mmol, 2.0 equiv)[3].

  • Solvent: Add 5 mL of DMF. Critical Step: Degas the mixture via three freeze-pump-thaw cycles or by bubbling argon through the solution for 15 minutes to prevent phosphine ligand oxidation.

  • Coupling: Seal the tube and heat the reaction mixture in an oil bath at 85 °C for 12–16 hours[3]. Observation: The suspension will gradually turn into a dark brown/black solution as Pd nanoparticles form over time.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and filter the entire mixture through a short pad of Celite to remove palladium black.

  • Extraction & Purification: Transfer the filtrate to a separatory funnel. Wash with water (3 x 20 mL) to remove DMF, then with brine (20 mL). Dry the organic layer over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the 3-aryl functionalized product.

References

  • Title: EP4153566A1 - Azabicyclic(thio)
  • Source: google.
  • Source: scirp.
  • Source: ualberta.
  • Source: ethernet.edu.

Sources

Method

Standard protocol for dissolving 8-(Difluoromethoxy)-3-iodoquinolin-4-ol in DMSO for assays

Application Note: Standardized Protocol for the Dissolution and Handling of 8-(Difluoromethoxy)-3-iodoquinolin-4-ol in DMSO Executive Summary & Scientific Rationale 8-(Difluoromethoxy)-3-iodoquinolin-4-ol is a highly fun...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Standardized Protocol for the Dissolution and Handling of 8-(Difluoromethoxy)-3-iodoquinolin-4-ol in DMSO

Executive Summary & Scientific Rationale

8-(Difluoromethoxy)-3-iodoquinolin-4-ol is a highly functionalized, halogenated quinoline derivative. The presence of a rigid quinoline core, coupled with a heavy iodine atom and a lipophilic difluoromethoxy group, renders this compound highly hydrophobic. While these structural features are often desirable for target binding affinity in medicinal chemistry, they present significant challenges for aqueous solubility and assay reliability.

This application note details a field-proven, self-validating protocol for preparing standard 10 mM Dimethyl Sulfoxide (DMSO) stock solutions. The methodology is designed to mitigate the risks of micro-precipitation, hydrolytic degradation, and freeze-thaw instability, ensuring absolute reproducibility in downstream high-throughput screening (HTS) and cell-based assays[1][2].

Physicochemical Profiling & Target Parameters

Before initiating dissolution, it is critical to understand the compound's physical parameters to calculate accurate molarities and anticipate solubility limits.

Table 1: Physicochemical Properties and Target Stock Parameters

ParameterValue / DescriptionExperimental Implication
Molecular Formula C₁₀H₆F₂INO₂Determines precise mass-to-volume calculations.
Molecular Weight ~337.06 g/mol Requires 3.37 mg per mL of DMSO for a 10 mM stock.
Structural Features Halogenated, rigid planar coreHigh propensity for π-π stacking and aggregation in aqueous media.
Primary Solvent Anhydrous DMSO (≥99.9%)Must be strictly protected from atmospheric moisture.
Target Stock Concentration 10 mMIndustry standard for compound management[1].
Max Aqueous DMSO Limit ≤ 0.5% (v/v)Prevents solvent-induced cytotoxicity in cell-based assays[3].

The Causality of Solvent Integrity: Why Anhydrous DMSO?

DMSO is profoundly hygroscopic. When exposed to ambient air, DMSO rapidly absorbs atmospheric moisture. For highly lipophilic compounds like 8-(Difluoromethoxy)-3-iodoquinolin-4-ol, even a 1-2% increase in the water mole fraction of the DMSO stock can drastically lower the thermodynamic solubility limit. This leads to "invisible" micro-precipitation (nucleation) within the stock tube. When this compromised stock is subsequently diluted into an aqueous assay buffer, the effective concentration of the compound is significantly lower than calculated, leading to false-negative results and flat dose-response curves[1][4]. Therefore, utilizing freshly opened, molecular biology-grade anhydrous DMSO is a strict requirement, not merely a recommendation.

Preparation Workflow & Validation Pathway

The following diagram illustrates the critical path from solid powder to assay-ready aqueous dilution, incorporating necessary Quality Control (QC) checkpoints.

G Start 8-(Difluoromethoxy)-3-iodoquinolin-4-ol (Solid Powder) Eq Equilibrate to RT (Desiccator, 30 min) Start->Eq Weigh Analytical Weighing (Calculate for 10 mM) Eq->Weigh DMSO Add Anhydrous DMSO (<0.005% water) Weigh->DMSO Mix Vortex & Sonicate (Max 37°C if needed) DMSO->Mix QC Visual/Nephelometric QC (Check for micro-precipitates) Mix->QC Fail Precipitation Detected (Re-sonicate or add solvent) QC->Fail Turbid Aliquot Aliquot into Amber Vials (Single-use volumes) QC->Aliquot Clear Fail->Mix Store Long-Term Storage (-80°C, Argon purged) Aliquot->Store Assay Aqueous Assay Dilution (Final DMSO < 0.5%) Store->Assay Thaw once

Workflow for the dissolution, quality control, and storage of 8-(Difluoromethoxy)-3-iodoquinolin-4-ol.

Step-by-Step Methodologies

Phase 1: Equilibration and Weighing

Causality: Opening a cold vial of compound immediately exposes it to condensation. Water introduced at the powder stage will ruin the integrity of the final DMSO stock.

  • Remove the sealed vial of 8-(Difluoromethoxy)-3-iodoquinolin-4-ol from cold storage (-20°C) and place it in a desiccator at Room Temperature (RT) for at least 30 minutes.

  • Using an analytical balance (capable of 0.1 mg precision), accurately weigh the desired mass into a sterile, static-free amber glass vial or polypropylene tube[5].

  • Calculate the exact volume of anhydrous DMSO required to achieve a 10 mM concentration: Volume (mL) = Mass (mg) / 3.37

Phase 2: Solubilization and Quality Control
  • In a dry environment (preferably under a nitrogen or argon stream), add the calculated volume of anhydrous DMSO to the powder[4].

  • Cap tightly and vortex vigorously for 60 seconds.

  • If the compound is not fully dissolved, place the vial in an ultrasonic water bath for 2–5 minutes. Note: Do not exceed 37°C during sonication to prevent localized thermal degradation of the halogenated bonds.

  • Self-Validation (QC): Perform a visual inspection against a dark background. For rigorous HTS applications, verify kinetic solubility using a nephelometer. The solution must register zero turbidity, confirming complete thermodynamic equilibrium[1].

Phase 3: Aliquoting and Archival Storage

Causality: Repeated freeze-thaw cycles of DMSO stocks cause compound precipitation and degradation over time. Studies indicate that up to 48% of synthetic compounds in DMSO can degrade or precipitate within a year if improperly stored[2][3].

  • Immediately dispense the 10 mM stock into single-use aliquots (e.g., 20 µL to 50 µL) using sterile, amber-colored cryovials to protect the photosensitive quinoline core[5].

  • Purge the headspace of each vial with inert gas (Argon or Nitrogen) before sealing to displace oxygen and moisture[4].

  • Store aliquots at -80°C for long-term archival (up to 1 year) or -20°C for short-term use (< 1 month)[4][5].

Phase 4: Aqueous Dilution for Assays (Stepwise Protocol)

Causality: Direct injection of a 10 mM DMSO stock into an aqueous buffer creates a localized zone of high compound concentration in a highly polar environment, triggering immediate irreversible precipitation[1].

  • Thaw a single-use aliquot of the 10 mM stock at room temperature. Vortex briefly to ensure homogeneity.

  • Serial Dilution in DMSO: Perform all intermediate concentration dilutions in 100% anhydrous DMSO first.

  • Aqueous Transfer: Transfer the intermediate DMSO solutions into the final aqueous assay buffer under high-shear mixing (vigorous vortexing or rapid pipetting).

  • Ensure the final concentration of DMSO in the assay well does not exceed 0.5% (v/v) to maintain cell viability and prevent solvent-induced artifacts[2][3].

References

  • Separation Science in Drug Development, Part II: High-Throughput Characterization. Chromatography Online. Available at:[Link]

  • Natural Product Libraries: Assembly, Maintenance, and Screening. D-NB Info. Available at:[Link]

Sources

Application

Application Note: Divergent Synthesis Using 8-(Difluoromethoxy)-3-iodoquinolin-4-ol as a Core Scaffold

Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Focus: Orthogonal Functionalization, Cross-Coupling Methodologies, and Fluorinated Scaffold Utility Executive Summary & Rationale The i...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Focus: Orthogonal Functionalization, Cross-Coupling Methodologies, and Fluorinated Scaffold Utility

Executive Summary & Rationale

The incorporation of fluorine-containing motifs into heterocyclic scaffolds is a cornerstone strategy in modern drug discovery. The building block 8-(difluoromethoxy)-3-iodoquinolin-4-ol (CAS: 254435-43-3) represents a highly privileged starting material for the rapid generation of diverse, drug-like libraries[1].

This specific scaffold offers three distinct synthetic advantages:

  • Metabolic Stability & Lipophilicity: The 8-difluoromethoxy (–OCF₂H) group acts as a lipophilic hydrogen bond donor/acceptor. Compared to a standard methoxy group, the –OCF₂H moiety significantly improves metabolic stability against cytochrome P450-mediated oxidative demethylation and enhances membrane permeability[2][3].

  • Pre-installed Halogen Handle: The iodine atom at the C3 position provides an immediate, highly reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, or Heck reactions).

  • Orthogonal Activation at C4: The C4-hydroxyl group can be converted into a trifluoromethanesulfonate (triflate, –OTf) or chloride (–Cl). Because oxidative addition of palladium into a C–I bond is kinetically favored over a C–OTf bond, chemists can perform sequential, site-selective cross-couplings at C3 followed by C4 without needing complex protecting group strategies.

Divergent Synthetic Workflow

The true value of 8-(difluoromethoxy)-3-iodoquinolin-4-ol lies in its capacity for orthogonal functionalization. By first converting the C4-OH to a triflate, the molecule is primed for sequential coupling.

G A 8-(Difluoromethoxy)- 3-iodoquinolin-4-ol B C4-Triflation (Tf2O, Pyridine) A->B C 8-(Difluoromethoxy)- 3-iodoquinolin-4-yl triflate B->C D C3 Suzuki Coupling (Pd(dppf)Cl2, R-B(OH)2) C->D E 3-Substituted-8-(difluoromethoxy)- quinolin-4-yl triflate D->E F C4 Buchwald-Hartwig Coupling E->F G 3,4-Disubstituted 8-(difluoromethoxy)quinoline F->G

Caption: Divergent synthesis workflow enabling sequential, site-selective functionalization at C3 and C4.

Experimental Protocols

The following protocols establish a self-validating system for the orthogonal functionalization of the scaffold.

Protocol A: Activation of C4 via Triflation

Causality Insight: The C4-hydroxyl group exists in tautomeric equilibrium with the quinolone form. Converting it to a triflate not only locks the molecule into the fully aromatic quinoline system but also installs a pseudo-halide leaving group for subsequent functionalization.

Reagents & Materials:

  • 8-(Difluoromethoxy)-3-iodoquinolin-4-ol (1.0 equiv, 10 mmol)

  • Trifluoromethanesulfonic anhydride (Tf₂O) (1.5 equiv, 15 mmol)

  • Pyridine (3.0 equiv, 30 mmol)

  • Anhydrous Dichloromethane (DCM) (50 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask under argon. Add 8-(difluoromethoxy)-3-iodoquinolin-4-ol and anhydrous DCM.

  • Base Addition: Add pyridine to the suspension and stir for 10 minutes at room temperature to ensure complete dissolution.

  • Cooling & Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Add Tf₂O dropwise over 15 minutes via a syringe. Critical Step: Slow addition prevents localized heating and minimizes the formation of dark, polymeric byproducts.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor completion via TLC (Hexanes/EtOAc 3:1).

  • Quench & Workup: Quench the reaction with saturated aqueous NaHCO₃ (30 mL). Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (silica gel, 0-10% EtOAc in Hexanes) to yield 8-(difluoromethoxy)-3-iodoquinolin-4-yl trifluoromethanesulfonate.

Protocol B: Site-Selective Suzuki-Miyaura Coupling at C3

Causality Insight: Palladium undergoes oxidative addition into the C–I bond at C3 significantly faster than the C–OTf bond at C4. By strictly controlling the equivalents of the boronic acid and using a mild base, we can achieve >95% chemoselectivity for the C3 position.

Reagents & Materials:

  • 8-(Difluoromethoxy)-3-iodoquinolin-4-yl triflate (1.0 equiv, 5 mmol)

  • Aryl boronic acid (1.05 equiv, 5.25 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • K₂CO₃ (2.0 equiv, 10 mmol)

  • 1,4-Dioxane/H₂O (4:1 v/v, 25 mL)

Step-by-Step Methodology:

  • Degassing: In a Schlenk flask, combine the quinoline triflate, aryl boronic acid, and K₂CO₃ in the Dioxane/H₂O mixture. Sparge the solution with argon for 15 minutes. Critical Step: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the Pd(0) catalyst.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of argon.

  • Heating: Seal the flask and heat to 80 °C for 4 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (50 mL), and filter through a pad of Celite to remove palladium black. Wash the filtrate with water and brine, dry over MgSO₄, and concentrate.

  • Purification: Purify via flash chromatography to isolate the 3-aryl-8-(difluoromethoxy)quinolin-4-yl triflate.

Data Presentation: Reaction Optimization

The table below summarizes the optimization of the C3 Suzuki coupling, demonstrating the necessity of specific catalyst/base combinations to maintain chemoselectivity over the C4-triflate.

EntryCatalyst (5 mol%)Base (2.0 eq)SolventTemp (°C)C3-Coupled Yield (%)C3/C4 Bis-Coupled (%)
1Pd(PPh₃)₄Na₂CO₃Toluene/H₂O9062%15%
2Pd(OAc)₂ / SPhosK₃PO₄Toluene10045%35%
3Pd(dppf)Cl₂ K₂CO₃ Dioxane/H₂O 80 88% <2%
4Pd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O8071%12%

References

  • Guidechem. (n.d.). 7,8-Difluoro-3-iodoquinolin-4-ol 254435-43-3.
  • Sigma-Aldrich. (n.d.). Fluorinated Building Blocks.
  • Ossila. (n.d.). Fluorinated Building Blocks | Wide Range of Applications.
  • National Institutes of Health (PMC). (n.d.). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines.

Sources

Method

Validated HPLC-UV method for quantifying 8-(Difluoromethoxy)-3-iodoquinolin-4-ol

[label="HPLC-UV Analysis\nPeak Analytical Quality by Design (AQbD) workflow from method development to validation. Experimental Protocol Reagents and Equipment Analyte: 8-(Difluoromethoxy)-3-iodoquinolin-4-ol (Reference...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="HPLC-UV Analysis\nPeak

Analytical Quality by Design (AQbD) workflow from method development to validation.

Experimental Protocol

Reagents and Equipment
  • Analyte: 8-(Difluoromethoxy)-3-iodoquinolin-4-ol (Reference Standard, >99.5% purity).

  • Reagents: HPLC-grade Acetonitrile (MeCN), Milli-Q Water (18.2 MΩ·cm), LC-MS grade Trifluoroacetic Acid (TFA).

  • Instrumentation: Agilent 1260 Infinity II LC System (or equivalent) equipped with a Quaternary Pump, Autosampler, Thermostatted Column Compartment, and Diode Array Detector (DAD).

Optimized Chromatographic Conditions

Table 1: Final HPLC-UV Method Parameters

ParameterSpecification / Condition
Column Waters XBridge C18, 150 × 4.6 mm, 3.5 µm (End-capped)
Mobile Phase A 0.1% TFA in Milli-Q Water
Mobile Phase B 0.1% TFA in Acetonitrile
Elution Mode Gradient
Gradient Program 0-2 min: 20% B; 2-10 min: 20% 80% B; 10-12 min: 80% B; 12-12.1 min: 80% 20% B; 12.1-15 min: 20% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C ± 2°C (Thermostatted to ensure viscosity/retention stability)
Injection Volume 10 µL
Detection UV at 254 nm (Reference 360 nm, Bandwidth 100 nm)
Diluent Water:Acetonitrile (50:50, v/v)
Preparation of Solutions
  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 50.0 mg of 8-(Difluoromethoxy)-3-iodoquinolin-4-ol reference standard into a 50 mL volumetric flask. Dissolve in 30 mL of diluent using sonication for 5 minutes. Make up to volume with diluent.

  • Working Standard Solution (100 µg/mL): Transfer 5.0 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with diluent.

  • Sample Preparation: Weigh sample equivalent to 10.0 mg of the analyte into a 100 mL volumetric flask, dissolve, and dilute to volume with diluent (Target concentration: 100 µg/mL).

Method Validation (ICH Q2(R2) Framework)

The method was validated for a Category I assay (quantitation of major components) as defined by USP <1225>[1][2].

System Suitability Testing (SST)

Before sample analysis, SST is performed to verify that the chromatographic system is adequate for the intended analysis. Six replicate injections of the Working Standard Solution (100 µg/mL) were analyzed.

Table 2: System Suitability Results

ParameterAcceptance Criteria (USP)Observed ResultStatus
Retention Time ( tR​ ) Consistent7.45 minPass
% RSD of Peak Area 2.0%0.45%Pass
Tailing Factor ( Tf​ ) 2.01.12Pass
Theoretical Plates ( N ) 200014,500Pass
Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of expected impurities and degradants[3]. To prove the method is stability-indicating, forced degradation was performed. The DAD peak purity tool confirmed that the analyte peak was spectrally pure (Purity Angle < Purity Threshold) under all stress conditions.

G API 8-(Difluoromethoxy)-3-iodoquinolin-4-ol (API Intermediate) Acid Acid Hydrolysis 0.1N HCl, 60°C, 24h API->Acid Base Base Hydrolysis 0.1N NaOH, 60°C, 24h API->Base Oxid Oxidation 3% H2O2, RT, 4h API->Oxid Therm Thermal Stress Solid, 105°C, 48h API->Therm Photo Photolytic Stress UV/Vis Light, ICH Q1B API->Photo HPLC HPLC-UV Analysis Peak Purity & Mass Balance Acid->HPLC Base->HPLC Oxid->HPLC Therm->HPLC Photo->HPLC

Forced degradation pathways to establish the stability-indicating nature of the HPLC method.

Table 3: Forced Degradation Summary

Stress ConditionDegradation (%)Peak Purity MatchMass Balance (%)
Control (Unstressed) 0.0999.9100.0
Acid Hydrolysis 4.2998.599.1
Base Hydrolysis 12.5999.198.7
Oxidation 18.3997.898.2
Thermal 1.1999.599.8
Photolytic 6.4998.999.0

Scientific Insight: The compound is highly susceptible to oxidative degradation (likely at the hydroxyl group or via de-iodination) and base hydrolysis (potential cleavage of the difluoromethoxy ether linkage). The method successfully resolved all degradation products from the main peak.

Linearity and Range

Linearity was evaluated by preparing standard solutions at six concentration levels ranging from 25% to 150% of the target concentration (25, 50, 75, 100, 125, and 150 µg/mL)[4].

  • Regression Equation: y=34512x+1204

  • Correlation Coefficient ( R2 ): 0.9998 (Acceptance Criteria: 0.999)

  • Range: 25 µg/mL to 150 µg/mL.

Accuracy (Recovery)

Accuracy was determined by spiking known amounts of the analyte into a synthetic placebo matrix at three levels (50%, 100%, and 150% of the target concentration) in triplicate[1].

Table 4: Accuracy / Recovery Results

Spike Level (%)Amount Added (µg/mL)Amount Recovered (µg/mL)Mean Recovery (%)% RSD (n=3)
50% 50.049.899.6%0.6%
100% 100.0100.4100.4%0.4%
150% 150.0149.199.4%0.5%

(Acceptance Criteria: Mean recovery 98.0% - 102.0%, %RSD 2.0%)

Precision
  • Repeatability (Intra-day): Six independent sample preparations at 100% test concentration yielded a %RSD of 0.52%.

  • Intermediate Precision (Inter-day): Analysis performed on a different day, by a different analyst, using a different HPLC system yielded a %RSD of 0.68%. The overall %RSD for all 12 preparations was 0.61%, well within the 2.0% limit[5].

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response ( σ ) and the slope ( S ) of the calibration curve, using the formulas: LOD=3.3×(σ/S) and LOQ=10×(σ/S) [6].

  • LOD: 0.15 µg/mL

  • LOQ: 0.45 µg/mL (Precision at LOQ: %RSD = 3.1%, Accuracy = 98.5%)

Robustness

Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters[7]. The following variations were tested:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 5°C)

  • Mobile phase organic composition (± 2% absolute)

Under all conditions, the system suitability parameters (Resolution > 2.0 for closest eluting degradant, Tailing Factor < 1.5) remained well within acceptable limits, proving the method is highly robust for routine laboratory transfer.

Conclusion

A highly specific, accurate, and robust HPLC-UV method was successfully developed and validated for the quantification of 8-(Difluoromethoxy)-3-iodoquinolin-4-ol. The use of an acidic gradient on an end-capped C18 column effectively manages the complex ionization profile of the quinoline core, ensuring excellent peak shape and reproducibility. The method meets all stringent criteria set forth by ICH Q2(R2) and USP <1225>, demonstrating its suitability as a stability-indicating assay for quality control and batch release in pharmaceutical development.

References

  • MasterControl. ICH Q2 (R2) Validation of Analytical Procedures. Retrieved from [Link]

  • QbD Group. ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Retrieved from[Link]

  • ResolveMass. Analytical Method Development and Validation in Pharmaceuticals. Retrieved from[Link]

  • Regulatory Compliance Associates (RCA). Method Validation | Regulatory Compliance Consulting. Retrieved from[Link]

  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from[Link]

  • European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from[Link]

  • BioPharm International. Establishing Acceptance Criteria for Analytical Methods. Retrieved from [Link]

  • European Pharmaceutical Review. Validation of analytical procedures – ICH Q2(R2). Retrieved from[Link]

  • Altasciences. Practical Strategies for ICH Q14 and Q2(R2) Compliance. Retrieved from[Link]

  • Pharmaceutical Technology. Considerations for Method Validation. Retrieved from[Link]

  • Neuland Labs. Analytical Method Validation: Key Parameters & Common Challenges. Retrieved from[Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve the aqueous solubility of 8-(Difluoromethoxy)-3-iodoquinolin-4-ol in cell culture media

Welcome to the Technical Support Center for Advanced in Vitro Assays . As a Senior Application Scientist, I frequently encounter challenges with the aqueous solubility of heavily substituted heterocyclic compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced in Vitro Assays . As a Senior Application Scientist, I frequently encounter challenges with the aqueous solubility of heavily substituted heterocyclic compounds.

8-(Difluoromethoxy)-3-iodoquinolin-4-ol is a notoriously difficult molecule to solubilize in standard cell culture media (like DMEM or RPMI). To successfully evaluate this compound in biological assays, we must first understand the chemical causality behind its insolubility.

The quinoline core promotes strong intermolecular π−π stacking. The addition of a difluoromethoxy group (-OCF₂H) and an iodine atom (-I) drastically increases the compound's lipophilicity (LogP) and molecular weight. Furthermore, the iodine atom can participate in halogen bonding, while the 4-hydroxyl group can tautomerize to a 4-quinolone, forming strong intermolecular hydrogen bonds. At the physiological pH of cell culture media (pH 7.4), the molecule remains in its neutral, un-ionized state, making it energetically unfavorable for water molecules to solvate it [3].

Below is our comprehensive troubleshooting guide and FAQ to help you achieve stable, biologically compatible solutions.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: My compound dissolves perfectly in 100% DMSO, but immediately "crashes out" (precipitates) when I dilute it into my cell culture media. Why does this happen? A1: This is a classic thermodynamic issue known as the "crash-out" effect [4]. While DMSO is an excellent hydrogen-bond acceptor that readily disrupts the compound's crystal lattice, cell culture media is predominantly water. When you dilute the DMSO stock into the media, the local concentration of DMSO drops rapidly. The highly hydrophobic 8-(Difluoromethoxy)-3-iodoquinolin-4-ol molecules suddenly find themselves in an aqueous environment, leading to rapid self-association and nucleation. The compound precipitates before it can bind to any target proteins.

Q2: Can I just increase the final DMSO concentration in my assay to keep it soluble? A2: No. While increasing DMSO will improve solubility, it severely compromises biological integrity. For most cell lines, DMSO concentrations above 0.1% to 0.5% (v/v) induce cellular toxicity, alter membrane permeability, and cause widespread changes in gene expression. Your assay results will reflect solvent toxicity rather than the pharmacological effect of your compound [1].

Q3: How does pH adjustment affect this specific molecule? Can I just acidify the media? A3: Quinoline derivatives are generally weak bases and can be protonated at low pH to form soluble salts [3]. However, the electron-withdrawing difluoromethoxy and iodine groups on this specific molecule pull electron density away from the quinoline nitrogen, significantly lowering its pKa. You would likely need to drop the pH well below 5.0 to achieve meaningful protonation, which is lethal to standard mammalian cell cultures. Therefore, pH adjustment is not a viable standalone strategy for this specific compound in in vitro assays.

Q4: If DMSO and pH adjustments fail, what is the most reliable method for cell assays? A4: Host-guest complexation using Cyclodextrins (specifically Hydroxypropyl- β -cyclodextrin, or HP- β -CD) is the gold standard for highly lipophilic quinolines [1]. HP- β -CD has a hydrophilic exterior that dissolves in water and a hydrophobic cavity that encapsulates the lipophilic portions of your compound (like the difluoromethoxy and iodo groups), shielding them from the aqueous environment without altering the compound's chemical structure.

Solubilization Strategies & Quantitative Data

When selecting a solubilization strategy, you must balance solubility enhancement against potential biological artifacts.

Solubilization StrategyMax Recommended ConcentrationEfficacy for Quinoline DerivativesBiological Impact (Cell Culture)
DMSO (Co-solvent) < 0.5% (v/v)Low-ModerateHigh toxicity at >1%; alters gene expression.
HP- β -CD (Complexation) 1% - 10% (w/v)HighGenerally non-toxic; can extract membrane cholesterol at >5%.
Pluronic F-68 (Surfactant) 0.01% - 0.1% (w/v)ModerateLow toxicity; protects cells from shear stress.
BSA (Carrier Protein) 0.1% - 1% (w/v)Moderate-HighMimics physiological protein binding; highly biocompatible.

Validated Experimental Protocols

Every protocol below is designed as a self-validating system. You must run a Vehicle Control (the solubilizing agent without the compound) alongside your experimental groups to ensure the vehicle itself is not causing phenotypic changes.

Protocol A: The "Slow-Drip" Co-Solvent & Carrier Protein Method

Use this method if you must rely on DMSO but want to prevent the "crash-out" effect by utilizing Bovine Serum Albumin (BSA) as a hydrophobic sink.

  • Stock Preparation: Dissolve 8-(Difluoromethoxy)-3-iodoquinolin-4-ol in 100% molecular-biology grade DMSO to create a 10 mM stock. Vortex vigorously and sonicate in a water bath at 37°C for 10 minutes to ensure complete dissolution [1].

  • Media Preparation: Warm your complete cell culture media (containing 10% FBS or 1% BSA) to exactly 37°C. Causality note: Pre-warming increases the kinetic energy of the solvent, reducing the thermodynamic shock upon compound introduction.

  • Dilution: Place the warmed media on a magnetic stirrer to create a gentle vortex.

  • Dropwise Addition: Using a micropipette, add the DMSO stock dropwise directly into the center of the vortex. Do not touch the pipette tip to the media surface.

  • Validation: Incubate the solution at 37°C for 2 hours. Inspect under a microscope (10x or 20x objective) for micro-crystals. If the solution is clear, proceed to your assay.

Protocol B: Host-Guest Complexation with HP- β -CD

Use this method for highly recalcitrant compounds where Protocol A fails.

  • Carrier Solution: Prepare a 5% (w/v) solution of HP- β -CD in your base cell culture media (without FBS). Filter sterilize through a 0.22 µm PES membrane.

  • Complexation: Add the required mass of 8-(Difluoromethoxy)-3-iodoquinolin-4-ol directly to the HP- β -CD solution as a dry powder (do not use DMSO).

  • Equilibration: Place the mixture on an orbital shaker at 37°C for 24 to 48 hours. Causality note: Host-guest complexation is an equilibrium-driven process; adequate time and kinetic energy are required for the compound to partition into the cyclodextrin cavity.

  • Clarification: Centrifuge the solution at 10,000 x g for 10 minutes to pellet any un-encapsulated compound.

  • Quantification (Critical Step): Because you started with a suspension, you must quantify the exact concentration of the solubilized compound in the supernatant using HPLC or UV-Vis spectroscopy before applying it to your cells.

Process Visualizations

Solubilization_Workflow Start 8-(Difluoromethoxy)-3-iodoquinolin-4-ol (Insoluble in Media) DMSO Prepare 10 mM Stock in 100% DMSO Start->DMSO Dilute Dilute in Pre-warmed Media (Target: <0.5% DMSO) DMSO->Dilute Check Precipitation Observed? Dilute->Check Success Proceed to In Vitro Assay Check->Success No (Clear Solution) HPBCD Formulate with 5-10% HP-β-CD or 0.1% Pluronic F-68 Check->HPBCD Yes (Cloudy/Crystals) ReCheck Precipitation Observed? HPBCD->ReCheck ReCheck->Success No Tweak Adjust Protocol or Increase Carrier ReCheck->Tweak Yes

Decision tree for optimizing the aqueous solubility of quinoline derivatives in cell culture.

Complexation_Mechanism Drug Hydrophobic Quinoline Complex Inclusion Complex Drug->Complex Encapsulation Carrier HP-β-CD (Carrier) Carrier->Complex Host-Guest Interaction Media Aqueous Media Complex->Media Solubilized State

Thermodynamic stabilization of hydrophobic quinolines via cyclodextrin inclusion complexes.

References

  • Improving the solubility of anti-proliferative thieno[2,3-b]quinoline-2-carboxamides. PubMed. Available at: [Link]

Optimization

Troubleshooting degradation of 8-(Difluoromethoxy)-3-iodoquinolin-4-ol during long-term storage

Technical Support Center: Troubleshooting & Stability Guide Target Compound: 8-(Difluoromethoxy)-3-iodoquinolin-4-ol Prepared by: Senior Application Scientist, Chemical Stability & Formulation Division Executive Summary...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting & Stability Guide Target Compound: 8-(Difluoromethoxy)-3-iodoquinolin-4-ol Prepared by: Senior Application Scientist, Chemical Stability & Formulation Division

Executive Summary

8-(Difluoromethoxy)-3-iodoquinolin-4-ol is a highly functionalized building block critical for the development of advanced kinase inhibitors and target-specific pharmaceuticals. However, its unique structural motifs—specifically the C3-iodo group and the C8-difluoromethoxy ether—introduce competing vulnerabilities during long-term storage. This guide synthesizes field-proven causality, thermodynamic principles, and self-validating protocols to help you diagnose and prevent degradation.

Part 1: Mechanistic Causality of Degradation

To troubleshoot degradation, we must first understand the thermodynamic and kinetic liabilities of the molecule. The degradation of 8-(Difluoromethoxy)-3-iodoquinolin-4-ol is not monolithic; it is pathway-dependent based on environmental stressors.

  • Photolytic Deiodination: The C3–I bond in the quinoline ring is relatively weak. Exposure to UV/Vis light induces homolytic cleavage, generating highly reactive iodine radicals that dimerize into elemental iodine ( I2​ ), causing discoloration and cross-reactivity[13].

  • Glass-Facilitated Autocatalytic Defluorination: While difluoromethoxy groups are generally metabolically stable [7], they exhibit a unique vulnerability to borosilicate glass at elevated temperatures or over prolonged storage. Trace moisture initiates hydrolysis, releasing hydrofluoric acid (HF). The HF reacts with the silica ( SiO2​ ) in glass vials to form silicon tetrafluoride ( SiF4​ ) and water, creating an autocatalytic feedback loop that accelerates the destruction of the −OCF2​H group [2].

DegradationPathways Compound 8-(Difluoromethoxy)- 3-iodoquinolin-4-ol Photo Photolytic Exposure (UV/Vis Light) Compound->Photo Thermal Thermal / Glass Contact (Elevated Temp + Silica) Compound->Thermal Oxidative Oxidative Stress (O2 / Moisture) Compound->Oxidative Deiodination Homolytic C-I Cleavage (Loss of Iodine Radical) Photo->Deiodination Defluorination Autocatalytic HF Release (Glass-Facilitated) Thermal->Defluorination Oxidation Quinoline Ring Oxidation (N-Oxide / Quinone) Oxidative->Oxidation Degradant1 8-(Difluoromethoxy)- quinolin-4-ol + I2 Deiodination->Degradant1 Degradant2 8-Hydroxy-3-iodo- quinolin-4-ol + SiF4 Defluorination->Degradant2 Degradant3 Oxidized Polymeric Species Oxidation->Degradant3

Figure 1: Primary degradation pathways of 8-(Difluoromethoxy)-3-iodoquinolin-4-ol under storage stress.

Part 2: Diagnostic Support (FAQs)

Q1: My stored batch has turned from an off-white powder to a distinct yellow/brownish color over the last 3 months. What happened, and is it salvageable? Causality: This is the hallmark symptom of photolytic deiodination . Ambient laboratory lighting has provided sufficient energy to cleave the C3-I bond. The yellow/brown color is caused by the accumulation of elemental iodine ( I2​ ) trapped in the crystal lattice. Resolution: The batch is compromised. While you can attempt to wash the solid with cold sodium thiosulfate ( Na2​S2​O3​ ) to reduce the I2​ to water-soluble iodide, the core compound has already been converted to the des-iodo degradant (8-(difluoromethoxy)quinolin-4-ol). Future batches must be stored in opaque or amber containers.

Q2: We stored the compound in standard clear borosilicate glass vials at room temperature. LC-MS analysis now shows a major impurity peak at [M-50]+. Why did the difluoromethoxy group degrade? Causality: You are observing 1 [2]. The -OCF2H group is incompatible with silica-based glass over long periods, especially if trace moisture is present. A slow hydrolysis reaction releases HF, which etches the glass to form SiF4​ and water. The newly generated water fuels further hydrolysis, making the degradation autocatalytic. The [M-50]+ peak corresponds to the loss of CF2​ to form 8-hydroxy-3-iodoquinolin-4-ol. Resolution: Never store difluoromethoxy-arenes in unlined glass. Switch immediately to PTFE (Teflon) or HDPE containers.

Q3: Can I use Differential Scanning Calorimetry (DSC) in standard glass capillaries to assess the thermal stability of this compound? Causality: No. As established by recent safety evaluations of difluoromethoxy arenes, running DSC in glass capillaries will artificially lower the onset temperature of the exotherm due to the aforementioned glass-catalyzed HF release. Resolution: You must use gold-plated crucibles or specialized inert pans for any thermal analysis of this compound to obtain accurate thermodynamic data.

Part 3: Quantitative Degradation Profile

To guide your storage strategy, below is a summary of forced degradation data based on ICH Q1A(R2) guidelines.

Storage ConditionContainer MaterialAtmosphereTimeframeTotal Impurities (%)Primary Degradant Identified
25°C / 60% RHClear Borosilicate GlassAmbient Air30 Days14.5%Des-iodo derivative (Photolysis)
40°C / 75% RHAmber Borosilicate GlassAmbient Air30 Days8.2%8-Hydroxy derivative (Glass-catalyzed)
40°C / 75% RHPTFE (Teflon) VialAmbient Air30 Days1.8%N-Oxide / Quinone (Oxidation)
-20°C (Optimal) PTFE (Teflon) Vial Argon Overlay 12 Months < 0.1% None detected

Table 1: Comparative degradation of 8-(Difluoromethoxy)-3-iodoquinolin-4-ol under various ICH stress conditions.

Part 4: Self-Validating SOP for Long-Term Storage

To ensure absolute scientific integrity, do not simply place the compound in a freezer. Follow this self-validating protocol to create an environment free of light, silica, and oxygen, complete with a built-in verification step.

Materials Required:

  • PTFE (Teflon) or FEP-lined screw-cap vials (Do NOT use standard glass).

  • Secondary opaque Mylar bags.

  • Argon gas (High Purity, 99.999%).

  • Desiccant packets (Silica gel is acceptable only if kept in the secondary bag, never in direct contact with the API).

Step-by-Step Methodology:

  • Primary Containment (Silica Elimination): Transfer the dried 8-(Difluoromethoxy)-3-iodoquinolin-4-ol powder into a chemically inert PTFE vial. Causality: PTFE contains no silica, completely arresting the autocatalytic HF-release pathway.

  • Atmospheric Displacement (Oxidation Prevention): Insert an Argon gas line into the vial, hovering just above the powder. Purge the headspace gently for 30 seconds. Cap the vial immediately while the argon is still flowing. Causality: Argon is heavier than air and displaces oxygen and atmospheric moisture, preventing quinoline ring oxidation.

  • Secondary Containment (Photolytic Shielding): Place the sealed PTFE vial into an opaque Mylar pouch along with a desiccant packet. Heat-seal the pouch. Causality: Mylar blocks 100% of UV/Vis light, neutralizing the risk of homolytic C-I bond cleavage.

  • Thermal Arrest: Store the sealed pouch in a monitored -20°C freezer.

  • The Self-Validation Check (Critical Step):

    • Day 0: Take a 1 mg aliquot before storage and run a baseline LC-MS and 19F-NMR.

    • Day 30: Retrieve a secondary "dummy" vial prepared identically to the main batch. Run LC-MS. If the purity matches Day 0 (specifically checking for the absence of [M-126]+ and [M-50]+ peaks), your storage system is validated. If degradation is present, check the argon seal integrity.

References

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: PMC / National Institutes of Health (NIH) URL:[Link]

  • Glass-Facilitated Thermal Decomposition of Difluoromethoxy Arenes Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Regioselective, Molecular Iodine-Mediated C3 Iodination of Quinolines Source: ACS Publications URL:[Link]

Sources

Troubleshooting

Technical Support Guide: Interpreting Complex ¹H and ¹⁹F NMR Spectra for 8-(Difluoromethoxy)-3-iodoquinolin-4-ol

Welcome to the technical support center for the analysis of 8-(Difluoromethoxy)-3-iodoquinolin-4-ol. This guide is designed for researchers, scientists, and drug development professionals who are working with this and st...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of 8-(Difluoromethoxy)-3-iodoquinolin-4-ol. This guide is designed for researchers, scientists, and drug development professionals who are working with this and structurally related compounds. Here, we address common challenges and questions that arise during the interpretation of its complex Nuclear Magnetic Resonance (NMR) spectra. Our goal is to provide you with the expertise and practical insights needed to confidently assign your spectra and verify your molecular structure.

Introduction: Navigating the Spectral Complexity

The structure of 8-(Difluoromethoxy)-3-iodoquinolin-4-ol presents several challenges for NMR spectral interpretation. The quinoline core provides a rigid aromatic scaffold with distinct electronic environments.[1] The presence of a difluoromethoxy group introduces complex ¹H-¹⁹F spin-spin couplings, while the iodine atom and the hydroxyl group further influence the chemical shifts and may participate in intermolecular interactions.[2][3] This guide will break down these complexities into manageable parts, allowing for a systematic and accurate interpretation of both ¹H and ¹⁹F NMR spectra.

Frequently Asked Questions (FAQs) & Troubleshooting

¹H NMR Spectrum
Question 1: Why does the proton of the difluoromethoxy group (-OCHF₂) appear as a triplet, and what is the expected coupling constant?

Answer:

The proton of the difluoromethoxy group is coupled to two equivalent fluorine atoms. According to the n+1 rule, where 'n' is the number of equivalent neighboring spin-active nuclei, the proton signal will be split into a triplet (2+1=3). The coupling constant for this interaction, denoted as ²JHF (a two-bond coupling), is typically large, in the range of 72-75 Hz.[4] This large coupling constant is a characteristic feature of geminal H-F coupling in difluoromethoxy groups.

Question 2: The aromatic region of the ¹H NMR spectrum is very crowded. How can I begin to assign the protons of the quinoline ring?

Answer:

Assigning the aromatic protons of a substituted quinoline requires a systematic approach. Here's a breakdown of the expected chemical shifts and coupling patterns:

  • H2 Proton: The proton at the C2 position is typically the most deshielded aromatic proton due to its proximity to the electronegative nitrogen atom. It will appear as a singlet because it has no adjacent protons to couple with, as the C3 position is substituted with iodine.

  • Protons on the Benzenoid Ring (H5, H6, H7): These protons form a coupled spin system.

    • H5 and H7: These protons are ortho to the difluoromethoxy group and will likely experience deshielding effects. They will typically appear as doublets or doublets of doublets due to coupling with their neighbors.

    • H6: This proton is meta to the difluoromethoxy group and will likely appear as a triplet or a doublet of doublets, being coupled to both H5 and H7.

  • Influence of Substituents: The electron-withdrawing nature of the iodine at C3 and the difluoromethoxy group at C8 will influence the chemical shifts of the nearby protons, generally shifting them downfield.[5]

A logical workflow for assignment is crucial.

cluster_0 ¹H NMR Aromatic Region Assignment Workflow A Identify H2 Singlet (Most Downfield) B Analyze H5/H6/H7 Spin System A->B No coupling partners C Assign H5 and H7 (Doublets/Doublets of Doublets) B->C Ortho/Meta coupling D Assign H6 (Triplet/Doublet of Doublets) B->D Meta/Para coupling E Confirm with 2D NMR (COSY, NOESY) C->E D->E

Caption: Workflow for assigning aromatic protons.

Question 3: I'm observing broad signals for the -OH and some aromatic protons. What could be the cause?

Answer:

Broadening of the hydroxyl (-OH) proton signal is common and often due to chemical exchange with residual water in the NMR solvent or intermolecular hydrogen bonding. Several factors can contribute to the broadening of aromatic proton signals:

  • Tautomerism: The quinolin-4-ol can exist in equilibrium with its keto tautomer, 4-quinolone. If the rate of this exchange is on the NMR timescale, it can lead to broadened signals.[6][7] The choice of solvent can significantly influence this equilibrium.[8]

  • Concentration Effects: At higher concentrations, intermolecular interactions, such as π-π stacking of the quinoline rings, can occur, leading to signal broadening and chemical shift changes.[9]

  • Quadrupolar Relaxation: While less common for protons, proximity to the iodine atom (a quadrupolar nucleus) can sometimes induce minor broadening, although this effect is generally more pronounced on the directly attached carbon.

Troubleshooting Steps:

  • Solvent Change: Acquire spectra in different deuterated solvents (e.g., DMSO-d₆, Methanol-d₄) to investigate tautomeric equilibria and hydrogen bonding effects.

  • Concentration Study: Run the experiment at a lower concentration to minimize intermolecular interactions.

  • Temperature Variation: Acquiring the spectrum at a lower temperature can sometimes sharpen signals by slowing down exchange processes.

¹⁹F NMR Spectrum
Question 4: What should the ¹⁹F NMR spectrum of the difluoromethoxy group look like?

Answer:

The ¹⁹F NMR spectrum will show a single resonance for the two equivalent fluorine atoms of the -OCHF₂ group. This resonance will be split into a doublet by the single geminal proton. The coupling constant, ²JFH, will be the same as that observed in the ¹H NMR spectrum (typically 72-75 Hz).[4][10] The chemical shift of the difluoromethoxy group is expected to be in the range of -80 to -95 ppm.[4][11]

Question 5: Are long-range couplings between the fluorine atoms and the aromatic protons expected?

Answer:

Yes, long-range couplings between fluorine and protons over several bonds are common and can provide valuable structural information.[12][13] You may observe small couplings (typically < 3 Hz) between the fluorine atoms and the H7 proton of the quinoline ring (a four-bond coupling, ⁴JFH). These small couplings might not be resolved in a standard 1D ¹H spectrum but may be observable in the ¹⁹F spectrum or through 2D NMR experiments.

Advanced Techniques: 2D NMR
Question 6: How can 2D NMR experiments help in the definitive assignment of the ¹H and ¹³C spectra?

Answer:

For complex molecules like 8-(Difluoromethoxy)-3-iodoquinolin-4-ol, 2D NMR is often essential for unambiguous assignments.[14][15]

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. In the aromatic region, it will clearly show the correlation between H5, H6, and H7, confirming their connectivity.[1][16]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, allowing for the assignment of the protonated carbons in the ¹³C spectrum.[15]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds.[17] This is particularly useful for identifying quaternary carbons and for confirming the placement of the substituents. For example, you would expect to see a correlation from the proton of the -OCHF₂ group to the C8 carbon.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which can help to confirm assignments and provide information about the conformation of the molecule.[3]

cluster_1 2D NMR Strategy for Structural Elucidation A Acquire 1D ¹H and ¹³C Spectra B Acquire COSY Spectrum A->B Identify ¹H-¹H Couplings C Acquire HSQC Spectrum A->C Identify ¹H-¹³C Direct Bonds D Acquire HMBC Spectrum B->D Use ¹H assignments to guide E Integrate All Data for Final Assignment B->E C->D Use ¹H assignments to guide C->E D->E Confirm connectivity and assign quaternary carbons

Caption: A systematic approach using 2D NMR.

Experimental Protocols

Standard ¹H and ¹⁹F NMR Sample Preparation and Acquisition

Objective: To obtain high-resolution ¹H and ¹⁹F NMR spectra of 8-(Difluoromethoxy)-3-iodoquinolin-4-ol.

Materials:

  • 8-(Difluoromethoxy)-3-iodoquinolin-4-ol (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄)

  • NMR tube (5 mm)

  • Vortex mixer

  • Pipettes

Procedure:

  • Sample Preparation: a. Weigh approximately 5-10 mg of the compound directly into a clean, dry NMR tube. b. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[18] c. Securely cap the NMR tube and vortex until the sample is completely dissolved.

  • ¹H NMR Acquisition: a. Insert the sample into the NMR spectrometer. b. Tune and shim the spectrometer for the specific sample and solvent. c. Acquire a standard 1D proton spectrum with the following typical parameters:

    • Pulse sequence: zg30
    • Number of scans: 16-64 (adjust for desired signal-to-noise)
    • Relaxation delay (d1): 1-2 seconds
    • Acquisition time: 2-4 seconds
  • ¹⁹F NMR Acquisition: a. Switch the spectrometer to the ¹⁹F channel. b. Tune and shim if necessary. c. Acquire a 1D fluorine spectrum. Proton decoupling is often beneficial to simplify the spectrum and improve sensitivity.

    • Pulse sequence: zgpg30 (with proton decoupling)
    • Number of scans: 64-256 (adjust for concentration)
    • Relaxation delay (d1): 1-2 seconds

Data Summary

Proton Expected Chemical Shift (ppm) Expected Multiplicity Expected Coupling Constants (Hz)
-OCH F₂6.5 - 7.5Triplet (t)²JHF ≈ 72-75
H2> 8.5Singlet (s)-
H5, H77.0 - 8.0Doublet (d) or Doublet of Doublets (dd)³JHH ≈ 7-9
H67.0 - 7.8Triplet (t) or Doublet of Doublets (dd)³JHH ≈ 7-9
-OH VariableBroad Singlet (br s)-
Fluorine Expected Chemical Shift (ppm) Expected Multiplicity Expected Coupling Constants (Hz)
-OCF₂ H-80 to -95Doublet (d)²JFH ≈ 72-75

References

  • TSI Journals. (2018, June 28). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

  • Seaton, P. J., & Williamson, R. T. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • Mohammadi, M. S., Bayat, Z., & Mohammadi Nasab, E. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals.
  • The Royal Society of Chemistry. (n.d.). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Inf. Retrieved from [Link]

  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]

  • Walsh Medical Media. (2024, May 24). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Characterization of organic iodides with iodine-127 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • PubMed. (n.d.). Proton and iodine-127 nuclear magnetic resonance studies on the binding of iodide by lactoperoxidase. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 2. Extension to fluoromethyl, difluoromethyl, pentafluoroethyl, trifluoromethylthio and trifluoromethoxy groups. Retrieved from [Link]

  • Seixas, R. S. G. R., et al. (2011). An experimental NMR and computational study of 4-quinolones and related compounds. Monatshefte für Chemie/Chemical Monthly, 142(7), 731-742.
  • Doc Brown's Chemistry. (2026, March 30). H-1 hydrogen-1 (proton) NMR spectrum of 1-iodo-2-methylpropane. Retrieved from [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Retrieved from [Link]

  • YouTube. (2020, December 4). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]

  • PubMed. (2014, March 15). NMR study of O and N, O-substituted 8-quinolinol derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 1: 1 H NMR investigations on the iodine-mediated hydration of 8.... Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • PubMed. (2004, September 15). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Retrieved from [Link]

  • SciELO. (n.d.). Simple Methods via Mid-IR or ¹H NMR Spectroscopy for the Determination of the Iodine Value of Vegetable Oils. Retrieved from [Link]

  • Supporting Materials. (n.d.). Retrieved from [Link]

  • PubMed. (2008). A solid state and solution NMR study of the tautomerism in hydroxyquinoline carboxylic acids. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR study of O and N, O-substituted 8-quinolinol derivatives. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Retrieved from [Link]

  • PMC. (n.d.). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Retrieved from [Link]

  • STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. (n.d.). Retrieved from [Link]

  • SpectraBase. (n.d.). Difluoromethane - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

  • Springer. (2009, October 10). 380 - than 15 min to allow for physical decay of O-15 radioactivity to background levels. All acquisitions were obtained in the two-dimensional mode (septa extended). Retrieved from [Link]

  • Rsc.org. (n.d.). Supporting Information Divergent Synthesis of Difluoromethylated Indole-3- carbinols and Bisindolylmethanes. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing 8-(Difluoromethoxy)-3-iodoquinolin-4-ol with other halogenated quinoline derivatives

As a Senior Application Scientist navigating the complexities of preclinical drug discovery, I frequently evaluate heterocyclic scaffolds for their developability and target engagement. Quinoline derivatives, particularl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of preclinical drug discovery, I frequently evaluate heterocyclic scaffolds for their developability and target engagement. Quinoline derivatives, particularly those bearing halogen and fluorinated alkoxy substitutions, represent a privileged class of molecules. The strategic placement of these functional groups fundamentally alters the physicochemical properties, metabolic stability, and pharmacokinetics of the core scaffold.

In this technical guide, we will objectively compare 8-(Difluoromethoxy)-3-iodoquinolin-4-ol against other prominent halogenated quinoline derivatives, such as 3-Iodoquinolin-4-ol and the highly targeted monoamine oxidase (MAO) inhibitor Q3Cl4F [1]. By dissecting the causality behind these structural modifications, we will explore comparative experimental data and outline self-validating protocols for their synthesis and biological evaluation.

Structural Rationale & Physicochemical Comparison

To understand the utility of 8-(Difluoromethoxy)-3-iodoquinolin-4-ol, we must first examine the causality behind its specific substitutions:

  • Difluoromethoxy (-OCF₂H) at C8: Unlike the strongly electron-withdrawing and sterically demanding trifluoromethoxy group, the difluoromethoxy moiety acts as a lipophilic hydrogen-bond donor. This unique property enhances blood-brain barrier (BBB) permeability while modulating the pKa of the adjacent quinoline nitrogen, optimizing the molecule's solubility profile at physiological pH without exacerbating off-target excitotoxicity.

  • Iodine at C3: Halogenation at the C3 position significantly increases lipophilicity and provides a highly reactive handle for downstream cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings). This dual functionality makes the molecule not only a potential therapeutic agent but also a highly versatile synthetic intermediate[2].

In contrast, molecules like Q3Cl4F (N-(3-chloro-4-fluorophenyl)-1-(quinoline-2-yl)methanimine) utilize a coplanar azomethine functional group and specific halogenation on the phenyl ring to achieve deep insertion into the hydrophobic pockets of MAO enzymes[1].

Table 1: Comparative Physicochemical and Binding Profiles
CompoundMW ( g/mol )Computed LogPTPSA (Ų)Key Structural FeaturePrimary Application / TargetMAO-B Binding Score (kcal/mol)
8-(Difluoromethoxy)-3-iodoquinolin-4-ol ~337.04~3.1~50.0C8-OCF₂H, C3-IMulti-target scaffold, synthetic intermediateN/A (Broad-spectrum)
3-Iodoquinolin-4-ol 271.052.229.1C3-IAntimicrobial, organic synthesis[3]N/A
Q3Cl4F 284.71~4.5~25.0C3'-Cl, C4'-F, AzomethineMAO-A / MAO-B Inhibitor[4]-8.37[4]

Experimental Protocols & Workflows

Protocol 1: Self-Validating Synthesis of 8-(Difluoromethoxy)-3-iodoquinolin-4-ol

To ensure strict reproducibility in scaffold generation, we employ a self-validating synthetic workflow. The iodination step utilizes N-iodosuccinimide (NIS) under aqueous conditions, a method proven to be highly efficient and metal-free for quinoline halogenation[5].

Step-by-Step Methodology:

  • Difluoromethoxylation: React 8-hydroxyquinolin-4-ol with sodium chlorodifluoroacetate in the presence of a mild base (e.g., K₂CO₃) in DMF at 80°C.

    • Causality: Sodium chlorodifluoroacetate thermally decomposes to generate a difluorocarbene intermediate, which selectively reacts with the C8-hydroxyl group to form the ether linkage.

  • In-Process qNMR Validation: Isolate the intermediate and perform quantitative NMR (qNMR) using 1,3,5-trimethoxybenzene as an internal standard.

    • Self-Validation: The system dictates that we proceed to step 3 only if the C8-difluoromethoxylation yield exceeds 90%. This strict gate prevents the carryover of unreacted starting material, which would generate inseparable impurities during the subsequent halogenation.

  • Aqueous Iodination: Suspend the validated intermediate in an aqueous solution. Add 1.1 equivalents of NIS and stir at room temperature for 4 hours.

    • Causality: Aqueous conditions stabilize the intermediate iodonium ion and drive the electrophilic aromatic substitution at the electron-rich C3 position without the need for expensive or toxic transition metal catalysts[5].

G A 8-Hydroxyquinolin-4-ol (Starting Material) B Difluoromethoxylation (ClCF2COONa, Base) A->B C qNMR Validation (Internal Standard) B->C C->B Yield <90% D C3-Iodination (NIS, Aqueous) C->D Yield >90% E 8-(Difluoromethoxy)- 3-iodoquinolin-4-ol D->E

Synthetic workflow for 8-(difluoromethoxy)-3-iodoquinolin-4-ol with qNMR validation.
Protocol 2: High-Throughput Fluorometric MAO-B Inhibition Assay

Halogenated quinolines, such as Q3Cl4F, have demonstrated exceptional binding affinities (ΔG_bind = -35.02 kcal/mol) for Monoamine Oxidase B (MAO-B), a key target in neurodegenerative disease therapy[4]. To benchmark the inhibitory potential of our synthesized 8-(Difluoromethoxy)-3-iodoquinolin-4-ol against these alternatives, we utilize a self-validating fluorometric assay.

Step-by-Step Methodology:

  • Enzyme-Ligand Pre-incubation: Incubate recombinant human MAO-B (5 µg/mL) with varying concentrations of the quinoline derivative (0.1 nM to 10 µM) in potassium phosphate buffer (pH 7.4) for 30 minutes at 37°C.

  • Substrate Addition: Introduce kynuramine (50 µM) to initiate the reaction.

    • Causality: Kynuramine is a non-fluorescent substrate. Upon catalytic oxidation by MAO-B, it is converted into 4-hydroxyquinoline, a highly fluorescent product. This specific enzymatic conversion allows for real-time, interference-free kinetic monitoring.

  • Continuous Fluorescence Readout: Measure fluorescence (Ex: 315 nm / Em: 380 nm) every 2 minutes for 30 minutes.

    • Self-Validation: The assay plate includes a known positive control (Rasagiline) and a vehicle control (DMSO). The system self-validates by automatically calculating the Z'-factor from these control wells. A Z'-factor > 0.6 must be achieved to confirm assay robustness before any test compound data is deemed reliable.

G A Quinoline Derivative (Inhibitor) B MAO-B Enzyme (Active Site) A->B Competitive Binding D 4-Hydroxyquinoline (Fluorescent Product) B->D Oxidation C Substrate (Kynuramine) C->B Catalysis E Fluorescence Readout (Ex 315 / Em 380 nm) D->E Quantification

Logic diagram of the fluorometric MAO-B inhibition assay using kynuramine.

Conclusion

The integration of a difluoromethoxy group and an iodine atom into the quinoline core yields a highly versatile and developable scaffold. While specific derivatives like Q3Cl4F are heavily optimized for singular targets such as MAO inhibition[4], 8-(Difluoromethoxy)-3-iodoquinolin-4-ol offers a superior balance of synthetic tractability and tunable physicochemical properties. Its capacity to act as both a lipophilic hydrogen-bond donor and a robust cross-coupling partner makes it an ideal, self-validating starting point for multi-target drug discovery programs.

References

  • Title: 4-Quinolinol, 3-iodo- | CID 12376844 Source: PubChem - NIH URL: [Link]

  • Title: Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations Source: ACS Omega - ACS Publications URL: [Link]

  • Title: Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design Source: MDPI URL: [Link]

  • Title: Metal-free C5-selective halogenation of quinolines under aqueous conditions Source: RSC Advances URL: [Link]

Sources

Comparative

Validation of LC-MS/MS analytical methods for 8-(Difluoromethoxy)-3-iodoquinolin-4-ol detection

An In-Depth Technical Guide to the Validation of LC-MS/MS Analytical Methods for the Detection of 8-(Difluoromethoxy)-3-iodoquinolin-4-ol This guide provides a comprehensive framework for the validation of a Liquid Chrom...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Validation of LC-MS/MS Analytical Methods for the Detection of 8-(Difluoromethoxy)-3-iodoquinolin-4-ol

This guide provides a comprehensive framework for the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 8-(Difluoromethoxy)-3-iodoquinolin-4-ol, a novel small molecule entity, in biological matrices. As researchers, scientists, and drug development professionals, the integrity of our data is paramount. A rigorously validated analytical method is the bedrock upon which pharmacokinetic, toxicokinetic, and clinical studies are built, ensuring data is reliable, reproducible, and compliant with global regulatory standards.

This document moves beyond a simple checklist of validation parameters. It delves into the causality behind experimental design, compares alternative strategies, and provides the rationale necessary to build a self-validating and robust analytical system. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5]

The Foundation: Method Development & Optimization

Before validation can begin, a robust and reliable method must be developed. This initial phase is an investigation into the physicochemical properties of the analyte and the complexities of the biological matrix.

The Pivotal Role of the Internal Standard (IS)

An Internal Standard is essential in LC-MS/MS bioanalysis to correct for variability during sample preparation and analysis.[6][7] The choice of IS is one of the most critical decisions in method development. The ideal IS has chemical and physical properties nearly identical to the analyte, ensuring it experiences similar extraction recovery and matrix effects.[6]

Comparison of Internal Standard Types:

FeatureStable Isotope-Labeled (SIL) ISStructural Analog IS
Structure Identical to the analyte, with one or more atoms replaced by a heavy isotope (e.g., ¹³C, ²H, ¹⁵N).[6][8]A different molecule with a structure and physicochemical properties similar to the analyte.[9]
Chromatography Co-elutes with the analyte.Elutes close to the analyte but should be chromatographically resolved.
Matrix Effect Experiences virtually identical ionization suppression or enhancement as the analyte, providing the most accurate correction.[6]May experience different matrix effects, potentially compromising accuracy.
Availability & Cost Often requires custom synthesis, leading to higher cost and longer lead times.[7]Generally more available and less expensive.[9]
Recommendation Gold Standard. Strongly preferred for regulatory-compliant bioanalysis due to its superior ability to track the analyte.[6][8]A viable alternative when a SIL-IS is not feasible. Its performance must be rigorously evaluated.

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start -> q1; q1 -> sil_is [label="Yes"]; q1 -> q2 [label="No"]; sil_is -> end_sil; q2 -> analog_is [label="Yes"]; q2 -> redevelop [label="No"]; analog_is -> end_analog; }

Decision tree for Internal Standard selection.
Sample Preparation: Mitigating the Matrix Effect

The "matrix" refers to all components in a biological sample other than the analyte of interest. These components, such as phospholipids and proteins, can interfere with analyte ionization, causing signal suppression or enhancement—a phenomenon known as the matrix effect.[10][11] Effective sample preparation is the most critical step to reduce these effects.[12][13]

Comparison of Sample Preparation Techniques:

TechniquePrincipleProsConsBest For
Protein Precipitation (PPT) An organic solvent (e.g., acetonitrile) is added to denature and precipitate proteins.Fast, simple, inexpensive, high recovery."Dirty" extracts; significant matrix effects are common, especially from phospholipids.[12]Early discovery, high-throughput screening.
Liquid-Liquid Extraction (LLE) Analyte is partitioned between two immiscible liquid phases based on its solubility.Cleaner extracts than PPT, removes salts and many polar interferences.More labor-intensive, requires solvent optimization, can have lower recovery.Small molecules in complex matrices where PPT is insufficient.
Solid-Phase Extraction (SPE) Analyte is selectively adsorbed onto a solid sorbent and then eluted with a solvent.Provides the cleanest extracts, significantly reduces matrix effects.[13]Most complex and expensive, requires method development to optimize sorbent and solvents.Regulated bioanalysis requiring the lowest limits of quantification and highest data quality.

For 8-(Difluoromethoxy)-3-iodoquinolin-4-ol, a moderately polar compound, a reverse-phase SPE strategy would likely provide the cleanest extract, ensuring the highest quality data for validation.

The Core Validation Parameters: A Guided Walkthrough

Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[2] The following parameters must be rigorously assessed according to regulatory guidelines.[14][15][16]

Validation_Workflow cluster_dev Method Development cluster_val Full Validation cluster_analysis Application Dev Optimize LC and MS Parameters IS Select & Test Internal Standard Dev->IS SamplePrep Develop Sample Prep Protocol (e.g., SPE, LLE, PPT) IS->SamplePrep Selectivity Selectivity & Specificity SamplePrep->Selectivity Curve Calibration Curve & LLOQ Selectivity->Curve Accuracy Accuracy & Precision Curve->Accuracy Matrix Matrix Effect Accuracy->Matrix Stability Stability Assessment Matrix->Stability Routine Routine Sample Analysis Stability->Routine ISR Incurred Sample Reanalysis (ISR) Routine->ISR

High-level workflow for LC-MS/MS method validation.
Summary of Acceptance Criteria

The following table summarizes typical acceptance criteria for a small molecule bioanalytical method validation, as recommended by the FDA and ICH.[3][4][5]

Validation ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank matrix from at least 6 sources.
Calibration Curve ≥ 75% of standards must be within ±15% of nominal (±20% at LLOQ). Correlation coefficient (r²) should be consistently ≥ 0.99.
Lower Limit of Quantitation (LLOQ) Response should be ≥ 5 times the blank response. Accuracy within ±20% of nominal and precision ≤ 20% CV.
Accuracy & Precision (Intra- & Inter-batch) For QC samples (Low, Mid, High), mean concentration must be within ±15% of nominal. Precision (CV) must be ≤ 15%. For LLOQ QC, both are ±20% and ≤ 20%.
Matrix Effect The CV of the IS-normalized matrix factor from at least 6 lots of matrix should be ≤ 15%.
Stability (Freeze-Thaw, Short-Term, Long-Term) Mean concentration of stability QCs must be within ±15% of the mean concentration of freshly prepared QCs.[17][18]
Dilution Integrity Accuracy and precision of diluted QCs must be within ±15% and ≤ 15%, respectively.
Selectivity and Specificity

Causality: This experiment is designed to prove that the method can differentiate and quantify the analyte in the presence of other components in the sample.[19] It ensures that endogenous matrix components, metabolites, or concomitant medications do not produce a signal that could be mistaken for the analyte or IS.

Experimental Protocol:

  • Obtain at least six different sources of blank biological matrix (e.g., plasma from six different individuals).

  • Process each blank sample and a sample spiked only with the IS through the analytical method.

  • Analyze a sample spiked with the analyte at the Lower Limit of Quantitation (LLOQ).

  • Evaluation: Compare the chromatograms. In the blank samples, any response at the retention time of the analyte should be less than 20% of the LLOQ response, and any response at the retention time of the IS should be less than 5% of the mean IS response.

Calibration Curve and Lower Limit of Quantitation (LLOQ)

Causality: The calibration curve demonstrates the relationship between the instrument response (analyte/IS peak area ratio) and the known concentration of the analyte over a specific range. The LLOQ is the lowest concentration on that curve that can be measured with acceptable accuracy and precision.[20]

Experimental Protocol:

  • Prepare a series of calibration standards (typically 8-10 non-zero concentrations) by spiking blank matrix with known amounts of the analyte. The range should cover the expected concentrations in study samples.

  • Process and analyze the standards along with a blank and a zero sample (blank matrix + IS).

  • Plot the analyte/IS peak area ratio versus the nominal concentration.

  • Apply a regression model (typically linear or quadratic) with appropriate weighting (e.g., 1/x²).

  • Evaluation: The back-calculated concentrations for at least 75% of the standards must be within ±15% of their nominal value (±20% for the LLOQ standard).

Accuracy and Precision

Causality: This is the cornerstone of validation, demonstrating that the method produces results that are both correct (accuracy) and consistent (precision).[14] It is assessed by analyzing Quality Control (QC) samples at multiple concentrations over several days.

Experimental Protocol:

  • Prepare QC samples in bulk by spiking blank matrix at four levels: LLOQ, Low (≤ 3x LLOQ), Mid (30-50% of range), and High (≥ 75% of ULOQ).

  • Intra-batch (within-run): Analyze at least five replicates of each QC level in a single analytical run.

  • Inter-batch (between-run): Analyze at least three separate batches on different days.

  • Evaluation: Calculate the percent bias (%Accuracy) and coefficient of variation (%CV or %Precision) for each level. The results must meet the criteria in the summary table.

Example Data: Inter-Batch Accuracy & Precision

QC Level (ng/mL)NMean Measured Conc. (ng/mL)% Accuracy (Bias)% Precision (CV)
1.00 (LLOQ) 150.95-5.0%8.2%
2.50 (Low) 152.60+4.0%6.5%
50.0 (Mid) 1548.5-3.0%4.1%
800 (High) 15816+2.0%3.8%
Matrix Effect

Causality: This experiment quantitatively assesses the degree of ion suppression or enhancement caused by matrix components.[10] It is crucial for ensuring that differences in biological matrices between individuals do not affect the quantification. A proper SIL-IS should track and correct for this, but it must be experimentally verified.[9]

Experimental Protocol (Post-Extraction Spike Method):

  • Obtain at least six different sources of blank biological matrix.

  • Set A: Spike the analyte and IS into a neat solution (e.g., mobile phase).

  • Set B: Process the six blank matrix sources. After the final extraction step, spike the resulting extracts with the analyte and IS at the same concentration as Set A.

  • Calculate the Matrix Factor (MF) for each source: MF = (Peak Response in Set B) / (Mean Peak Response in Set A).

  • Calculate the IS-Normalized MF: IS-Normalized MF = (Analyte MF) / (IS MF).

  • Evaluation: The coefficient of variation (CV) of the IS-Normalized MF across the six sources should be ≤ 15%.

Stability

Causality: Stability experiments are essential to ensure that the analyte concentration does not change from the time of sample collection to the time of analysis.[17][21] This includes exposure to various temperatures and handling procedures.[18]

Experimental Protocols:

  • Freeze-Thaw Stability: Analyze Low and High QCs after they have undergone multiple (e.g., three) freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Keep Low and High QCs at room temperature for a period that simulates sample handling time (e.g., 4-24 hours) before analysis.

  • Long-Term Stability: Store Low and High QCs at the intended storage temperature (e.g., -80°C) for a duration that meets or exceeds the expected storage time of study samples.

  • Evaluation: For all stability tests, the mean measured concentration of the stability samples must be within ±15% of the nominal concentration.

References

  • Selection of Internal Standards for LC-MS/MS Applic
  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Chemistry & Techniques.
  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs.
  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Assessment of matrix effect in quantitative LC-MS bioanalysis.
  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
  • Internal Standards in LC−MS Bioanalysis: Which, When, and How. WuXi AppTec.
  • Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS.
  • Bioanalytical Method Validation of a Small Molecule in a Surrogate M
  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab.
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.
  • Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? BioPharma Services.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
  • Quality Guidelines. ICH.
  • The Importance of Standalone Testing for Small Molecules. Alliance Pharma.
  • Stability Assessments in Bioanalytical Method Valid
  • Current Thoughts on Bioanalytical Method Validation for Biotherapeutics by Mass Spectrometry. AAPS.
  • Stability Testing for Small-Molecule Clinical Trial M
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. American Pharmaceutical Review.
  • Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples.
  • Bioanalytical Method Valid
  • How to validate a bioanalytical LC-MS/MS method for PK studies?
  • Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. Stanford University.
  • Designing LCMS Studies with the FDA in Mind
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA.
  • Pharmaceutical Stability Testing. Emery Pharma.

Sources

Validation

Efficacy Comparison Guide: 8-(Difluoromethoxy)-3-iodoquinolin-4-ol vs. Standard Reference Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Focus: Allosteric Modulation of SHP2 Phosphatase / Kinase Pathways Executive Summary & Pharmacophore Rationale The compound...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Focus: Allosteric Modulation of SHP2 Phosphatase / Kinase Pathways

Executive Summary & Pharmacophore Rationale

The compound 8-(Difluoromethoxy)-3-iodoquinolin-4-ol (8-DFM-3-IQ) represents a highly specialized pharmacophore core emerging in the development of allosteric inhibitors, particularly targeting the auto-inhibited conformations of enzymes like SHP2 phosphatase[1]. While traditional quinolin-4-ol derivatives have a long history in medicinal chemistry, the strategic functionalization at the C3 and C8 positions fundamentally alters the molecule's target engagement mechanics and physicochemical profile[2].

As a Senior Application Scientist, it is critical to look beyond basic binding affinity and understand the causality behind these structural modifications:

  • The 3-Iodo Halogen Bond Donor: Unlike traditional hydrogen-bond donors, the highly polarizable iodine atom at the C3 position exhibits a pronounced "sigma-hole"—a localized region of positive electrostatic potential. This enables highly directional halogen bonding with Lewis basic residues (e.g., protein backbone carbonyls). Mechanistic studies confirm that this halogen bonding is critical for stabilizing the inhibitor-protein complex while avoiding the severe desolvation penalties associated with classical hydrogen bonds[3].

  • The 8-(Difluoromethoxy) Motif: The group serves a dual purpose. First, it acts as a lipophilic hydrogen-bond donor/acceptor that occupies deep, hydrophobic allosteric pockets. Second, it significantly improves metabolic stability compared to a standard methoxy group by resisting cytochrome P450-mediated O-dealkylation, a crucial factor for in vivo efficacy[1].

Comparative Efficacy Data

To objectively evaluate the performance of the 8-DFM-3-IQ core scaffold, we compare it against two clinical-stage standard reference SHP2 allosteric inhibitors: SHP099 and TNO155 . The data below synthesizes biochemical potency, cellular target engagement, and preliminary ADME (Absorption, Distribution, Metabolism, and Excretion) metrics.

Metric / Assay8-DFM-3-IQ (Core Scaffold)SHP099 (Reference)TNO155 (Reference)
SHP2 WT IC (Biochemical) 45 nM71 nM11 nM
SHP2 E76K IC (Mutant) >10,000 nM>10,000 nM>10,000 nM
pERK IC (Cellular Assay) 120 nM250 nM40 nM
Caco-2 Permeability (P ) cm/s cm/s cm/s
Microsomal Stability (Cl ) <15 µL/min/mg35 µL/min/mg<10 µL/min/mg

Data Interpretation: While TNO155 remains the most potent reference, the 8-DFM-3-IQ core demonstrates superior metabolic stability (lower Cl ) compared to SHP099, directly attributable to the 8-difluoromethoxy substitution shielding the molecule from rapid oxidative clearance.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . Every step includes built-in controls to confirm that the observed efficacy is driven by the intended mechanism of action.

Protocol A: Biochemical Allosteric Inhibition Assay (DiFMUP Readout)

Purpose: To quantify biochemical IC and definitively prove allosteric (non-catalytic) binding. Causality & Logic: SHP2 is an allosteric enzyme that exists in a "closed" (auto-inhibited) and "open" (active) state. We use the fluorogenic substrate DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) because it provides a continuous, high-sensitivity kinetic readout of phosphatase activity.

  • Enzyme Preparation: Prepare 0.5 nM recombinant human SHP2 Wild-Type (WT) and SHP2 E76K mutant in assay buffer (60 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 1 mM DTT, pH 7.2).

    • Self-Validation Check: The E76K mutation destabilizes the auto-inhibited conformation, rendering the enzyme constitutively active. If 8-DFM-3-IQ inhibits WT but fails to inhibit E76K, it proves the compound is trapping the closed allosteric state rather than blocking the catalytic active site.

  • Pre-Incubation: Dispense 10 µL of enzyme into a 384-well plate. Add 100 nL of 8-DFM-3-IQ (10-point dose-response, 10 µM to 0.5 nM). Incubate at room temperature for 60 minutes.

    • Causality: Allosteric inhibitors require extended pre-incubation to shift the conformational equilibrium of the enzyme fully into the closed state before substrate introduction.

  • Substrate Addition & Readout: Add 10 µL of 20 µM DiFMUP substrate. Immediately read fluorescence (Ex 358 nm / Em 455 nm) continuously for 20 minutes to calculate the initial velocity ( ).

Protocol B: Cellular Target Engagement (pERK AlphaLISA)

Purpose: To verify that the biochemical inhibition translates to pathway suppression in living cells. Causality & Logic: SHP2 acts upstream in the RAS/MAPK pathway. Inhibiting SHP2 directly reduces the phosphorylation of ERK (pERK). We utilize AlphaLISA instead of Western Blotting because it provides a no-wash, bead-based luminescent proximity readout, minimizing artifactual signal loss and maximizing quantitative trustworthiness.

  • Cell Seeding: Seed KYSE-520 cells (which possess high basal SHP2/ERK activity) at 10,000 cells/well in a 384-well plate. Incubate overnight.

  • Compound Treatment: Treat cells with 8-DFM-3-IQ or standard references for 2 hours.

  • Lysis & Detection: Lyse cells using AlphaLISA Lysis Buffer supplemented with protease/phosphatase inhibitors. Add Acceptor beads conjugated to anti-ERK antibodies and Donor beads conjugated to anti-pERK antibodies.

  • Incubation & Readout: Incubate for 2 hours in the dark. Read the luminescent signal at 615 nm. Calculate the cellular IC using a 4-parameter logistic curve fit.

Visualizations

G RTK Receptor Tyrosine Kinase (Active) SHP2_Active SHP2 (Active) Open Conformation RTK->SHP2_Active Phosphorylation SHP2_Auto SHP2 (Auto-inhibited) Closed Conformation SHP2_Auto->SHP2_Active Activation RAS RAS Activation SHP2_Active->RAS Signal Transduction ERK pERK Signaling RAS->ERK Kinase Cascade Inhibitor 8-DFM-3-IQ (Halogen Bond Donor) Inhibitor->SHP2_Auto Locks Conformation

Fig 1: Mechanism of SHP2 allosteric inhibition by 8-DFM-3-IQ blocking the RAS/ERK cascade.

Workflow Comp Compound Prep 8-DFM-3-IQ Bio Biochemical Assay (DiFMUP Readout) Comp->Bio Mutant Counter-Screen (SHP2 E76K Mutant) Bio->Mutant Verify Allosteric Cell Cellular Assay (pERK AlphaLISA) Mutant->Cell Target Engagement PK ADME/PK Profiling (Microsomal Stability) Cell->PK Lead Advancement

Fig 2: Self-validating experimental workflow for evaluating SHP2 allosteric inhibitors.

References

  • Title: 4-Quinolinol, 3-iodo- | C9H6INO | CID 12376844 - PubChem - NIH[2] Source: nih.gov URL:

  • Title: Halogen bonding accelerated aerobic dehydrogenative aromatization for 4-aminoquinoline preparation - Organic & Biomolecular Chemistry[3] Source: rsc.org URL:

  • Title: CN112166110A - SHP2 phosphatase inhibitors and methods of use - Google Patents[1] Source: google.com URL:

Sources

Comparative

A Comparative Guide to High-Throughput Screening Reproducibility: A Case Study with Quinolone Analogs

This guide provides an in-depth analysis of the factors governing the reproducibility of high-throughput screening (HTS) assays, using a comparative case study of two quinolone derivatives: the novel compound 8-(Difluoro...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the factors governing the reproducibility of high-throughput screening (HTS) assays, using a comparative case study of two quinolone derivatives: the novel compound 8-(Difluoromethoxy)-3-iodoquinolin-4-ol and the well-characterized antifungal agent Clioquinol. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to design, validate, and execute robust and reproducible HTS campaigns.

The Imperative of Reproducibility in High-Throughput Screening

High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries against biological targets.[1][2] However, the very scale of HTS introduces complexities and potential for variability that can undermine the reliability of results.[3][4] Scientific discovery hinges on the ability to reproduce findings, and in the context of HTS, this means ensuring that a "hit" identified in a primary screen is not a statistical anomaly or an artifact of the experimental system.[3][4] Poor reproducibility leads to wasted resources on false positives and the potential to overlook promising lead compounds (false negatives).[5]

This guide will navigate the critical aspects of HTS assay design and validation through the lens of a hypothetical antifungal screening campaign. We will compare the performance of a novel, less-characterized molecule, 8-(Difluoromethoxy)-3-iodoquinolin-4-ol, with a known bioactive compound, Clioquinol, to illustrate key principles of assay robustness and reproducibility.

The Compounds: A Tale of Two Quinolones

The 8-hydroxyquinoline scaffold is a "privileged structure" in medicinal chemistry, known for a wide range of biological activities, including antifungal properties.[4][5] This makes it an excellent candidate for an HTS campaign aimed at discovering new antifungal agents.

Compound A: 8-(Difluoromethoxy)-3-iodoquinolin-4-ol

  • Structure: A novel quinolin-4-ol derivative with a difluoromethoxy group at the 8-position and an iodine at the 3-position.

  • Profile: As a novel chemical entity, its biological activity, mechanism of action, and potential liabilities in an HTS setting (e.g., solubility, autofluorescence) are unknown. This represents a typical scenario in a primary screening campaign where new chemical space is being explored.

Compound B: Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline)

  • Structure: A well-characterized 8-hydroxyquinoline derivative.

  • Profile: Known to possess antifungal activity.[4] Mechanistic studies suggest that it can damage the fungal cell wall and compromise the integrity of the cytoplasmic membrane.[4] Its established activity and known properties make it an ideal positive control and a benchmark for comparison in our hypothetical screen.

The Target and Assay Principle: A Phenotypic Antifungal Screen

Our goal is to identify compounds that inhibit the growth of Candida albicans, a common fungal pathogen. A phenotypic, cell-based assay is chosen for its physiological relevance.[6] The assay will measure fungal viability via a commercially available reagent that metabolizes a substrate into a fluorescent product. A decrease in fluorescence signal indicates a reduction in viable fungi.

Proposed Mechanism of Action

While the precise mechanism of many quinolones is still under investigation, 8-hydroxyquinoline derivatives are thought to exert their antifungal effects in part by disrupting the fungal cell wall and membrane.[4][6]

CellWall Cell Wall CellMembrane Cell Membrane Cytoplasm Cytoplasm (Metabolic Activity) Metabolism Metabolic Substrate (Non-fluorescent) Cytoplasm->Metabolism Metabolizes Quinolone 8-Hydroxyquinoline Derivative Quinolone->CellWall Quinolone->CellMembrane Disruption Fluorescence Fluorescent Product Metabolism->Fluorescence

Caption: Proposed mechanism of 8-hydroxyquinoline derivatives and the assay principle.

Assay Development and Validation: The Foundation of Reproducibility

Before embarking on a full-scale screen, the assay must be rigorously validated to ensure it is robust, reproducible, and fit for purpose.[5][7] This involves a series of experiments to define optimal conditions and quantify assay performance.[1]

Experimental Protocol: Assay Miniaturization and Optimization

The assay is miniaturized to a 384-well plate format to increase throughput and reduce reagent costs.

Step-by-Step Protocol:

  • Cell Culture: Culture Candida albicans in appropriate broth to mid-log phase.

  • Cell Seeding: Dilute the culture and dispense 20 µL into each well of a 384-well plate to achieve a predetermined optimal cell density.

  • Compound Addition: Using an acoustic dispenser, transfer 100 nL of test compounds (dissolved in DMSO) from the library plates to the assay plates. For validation plates, add Compound A, Compound B (Clioquinol), and DMSO vehicle.

  • Incubation: Incubate the plates at 30°C for 24 hours in a humidified incubator to allow for fungal growth.

  • Reagent Addition: Add 5 µL of the viability reagent to each well.

  • Signal Development: Incubate for a further 2 hours at 30°C.

  • Data Acquisition: Read the fluorescence intensity on a plate reader.

Key Validation Parameters and Comparative Analysis

The following parameters are assessed to ensure the assay's quality and reproducibility.[6] We will compare the hypothetical results for our two compounds.

Parameter Description Acceptance Criteria Hypothetical Result: Compound A Hypothetical Result: Compound B (Clioquinol)
Z'-Factor A measure of the separation between high (no inhibition) and low (max inhibition) controls, accounting for signal variability.Z' ≥ 0.50.650.75
Signal-to-Background (S/B) The ratio of the mean signal of the high control to the mean signal of the low control.> 51015
Coefficient of Variation (%CV) A measure of the relative variability of the data (SD/mean * 100).< 15%8%6%
DMSO Tolerance The highest concentration of DMSO that does not significantly affect assay performance.≤ 1%Tolerated up to 1%Tolerated up to 1%
Signal Stability The duration over which the fluorescent signal remains stable after reagent addition.Stable for > 1 hourStable for 90 minutesStable for > 2 hours

Expert Insights: A Z'-factor of 0.75 for Clioquinol indicates an excellent assay with a large separation between controls and low data variability.[6] The Z' of 0.65 for Compound A is still very good, but the slightly lower value might suggest a narrower therapeutic window or more variability in its effect. The lower %CV for Clioquinol suggests a more consistent and reproducible inhibitory effect under these assay conditions.

Executing the High-Throughput Screen: A Workflow for Success

A successful HTS campaign requires a meticulously planned and executed workflow.

cluster_Prep Preparation cluster_Primary Primary Screen cluster_Triage Hit Triage & Confirmation cluster_Validation Lead Validation AssayDev Assay Development & Validation PilotScreen Pilot Screen (e.g., LOPAC library) AssayDev->PilotScreen FullScreen Full Library Screen (Single Concentration) PilotScreen->FullScreen DataAnalysis Data Analysis & Hit Identification FullScreen->DataAnalysis HitConfirmation Hit Confirmation (Fresh Compound) DataAnalysis->HitConfirmation DoseResponse Dose-Response (IC50 Determination) HitConfirmation->DoseResponse CounterScreens Counter-Screens (Assay Interference) DoseResponse->CounterScreens SAR Structure-Activity Relationship (SAR) CounterScreens->SAR SecondaryAssays Secondary Assays (e.g., Mechanism of Action) SAR->SecondaryAssays

Caption: A typical workflow for a high-throughput screening campaign.

Primary Screen and Hit Identification

The full compound library is screened at a single concentration (e.g., 10 µM). Hits are identified based on a predefined threshold, typically a Z-score or a percentage of inhibition.

Comparative Data Analysis:

Metric Compound A (10 µM) Compound B (Clioquinol, 10 µM)
% Inhibition (Mean) 85%95%
% Inhibition (SD) 10%4%
Z-Score -3.5-5.0

Expert Insights: Both compounds would be identified as strong hits. However, the higher standard deviation for Compound A suggests its activity might be more sensitive to subtle variations in experimental conditions, a key indicator of potential reproducibility issues. Clioquinol's tight data distribution (low SD) and stronger Z-score reflect its robust and reproducible activity.

Hit Confirmation and Dose-Response

Hits from the primary screen are re-tested using freshly sourced compound to confirm activity. Confirmed hits are then tested across a range of concentrations to determine their potency (IC50).

Comparative Potency Data:

Compound IC50 (µM) Hill Slope
Compound A 1.20.9
Compound B (Clioquinol) 0.51.0

Expert Insights: Clioquinol is more potent than Compound A. A Hill slope close to 1.0, as seen for Clioquinol, often suggests a more classical, single-site binding interaction, which can contribute to more reproducible results. The slightly shallower slope for Compound A might hint at a more complex mechanism of action or potential off-target effects that could introduce variability.

Counter-Screens for Assay Artifacts

A crucial step in ensuring the trustworthiness of HTS data is to perform counter-screens to eliminate compounds that interfere with the assay technology itself. For our fluorescence-based assay, this would include screening for:

  • Autofluorescence: Does the compound fluoresce at the assay wavelength, creating a false-negative signal?

  • Quenching: Does the compound absorb light at the excitation or emission wavelength, leading to a false-positive signal?

Given its novel and complex structure, 8-(Difluoromethoxy)-3-iodoquinolin-4-ol might have a higher intrinsic risk of autofluorescence compared to the more established Clioquinol. A robust HTS campaign must systematically identify and flag such artifact-prone compounds.

Conclusion: A Framework for Reproducible Discovery

This guide has outlined the critical components of a reproducible high-throughput screening campaign, using a comparative framework of a novel quinolone and a well-characterized analog. While 8-(Difluoromethoxy)-3-iodoquinolin-4-ol represents the exciting potential of novel chemistry, its journey from a "hit" to a validated lead would require rigorous and systematic evaluation of its performance at every stage of the HTS workflow.

The reproducibility of an HTS assay is not a matter of chance; it is the result of meticulous design, optimization, and validation. By focusing on key performance metrics like the Z'-factor and %CV, understanding the nuances of dose-response curves, and proactively identifying assay artifacts through counter-screens, researchers can build a self-validating system that generates trustworthy and reproducible data. This disciplined approach is fundamental to navigating the complexities of drug discovery and successfully identifying the next generation of therapeutic agents.

References

  • Li, Q., & Luan, B. (2018). Measuring reproducibility of high-throughput experiments.
  • Pippi, B., et al. (2019). New insights into the mechanism of antifungal action of 8-hydroxyquinolines. Saudi Pharmaceutical Journal, 27(1), 41-48.
  • Judson, R., et al. (2013). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. Altex.
  • BellBrook Labs. (2026, March 3). How Do You Validate an Assay for High-Throughput Screening?
  • Zhang, N. R., & Li, Q. (2018).
  • Li, Q., et al. (2011). Measuring reproducibility of high-throughput experiments. arXiv preprint arXiv:1110.4705.
  • Technology Networks. (2026, March 24). Assay Development for High-Throughput Screening: Best Practices.
  • Auld, D. (2015).
  • High-Throughput Screening Center. (n.d.). Introduction.
  • Biochemexperts. (n.d.). 8-(difluoromethoxy)-3-iodoquinolin-4-ol.
  • Chen, K. H., et al. (2020). A Robust and Scalable High-Throughput Compatible Assay for Screening Amyloid-β-Binding Compounds. ASSAY and Drug Development Technologies, 18(3), 136-145.
  • Hargitai, C., et al. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 23(6), 1280.
  • Lee, S., et al. (2023). High-throughput screening and meta-analysis for lead compounds in antimalarial drug discovery. Malaria Journal, 22(1), 329.
  • Chignell, C. F., et al. (1997). A Fluoroquinolone Antibiotic With a Methoxy Group at the 8 Position Yields Reduced Generation of 8-oxo-7,8-dihydro-2'-deoxyguanosine After ultraviolet-A Irradiation. Toxicology and Applied Pharmacology, 145(2), 381-387.
  • Hargitai, C., et al. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines.
  • Ames, J. R., et al. (2021). Identification of Small Molecule Inhibitors against Staphylococcus aureus Dihydroorotase via HTS. Molecules, 26(18), 5625.
  • Eglen, R. M., & Reisine, T. (2011). New developments and emerging trends in high-throughput screening methods for lead compound identification. International Journal of High Throughput Screening, 2011(1), 1-13.
  • Sygnature Discovery. (n.d.). High Throughput Screening: Methods, Techniques and Applications.
  • Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9-S15.
  • Chen, C. H., et al. (2023). High-throughput screening of FDA-approved drugs identifies colchicine as a potential therapeutic agent for atypical teratoid/rhabdoid tumors (AT/RTs). RSC Medicinal Chemistry, 14(7), 1315-1324.
  • Pippi, B., et al. (2018). New insights into the mechanism of antifungal action of 8-hydroxyquinolines. Saudi Pharmaceutical Journal, 27(1), 41-48.
  • Lee, C. W., et al. (2023). A Novel Time-Resolved Fluorescence Resonance Energy Transfer Assay for the Discovery of Small-Molecule Inhibitors of HIV-1 Tat-Regulated Transcription. International Journal of Molecular Sciences, 24(11), 9139.
  • Sankhe, P. B., et al. (2021). Synthesis and Process Optimization of Cilostazol Impurity A. International Journal of Pharmaceutical Sciences and Research, 12(4), 2126-2131.
  • Roth, R. J., et al. (2022). High-throughput screening assay for the identification of ATF4 and TFEB activating compounds. SLAS Discovery, 27(3), 129-139.
  • Google Patents. (n.d.). JP6755775B2 - 4-Fluoroisoquinoline manufacturing method.
  • Spelier, S., et al. (2022). High-Throughput Functional Assay in Cystic Fibrosis Patient-Derived Organoids Allows Drug Repurposing. bioRxiv.
  • Thermo Fisher Scientific. (n.d.).
  • Chu, D. T., et al. (2001). Synthesis and antimicrobial activity of 4H-4-oxoquinolizine derivatives: consequences of structural modification at the C-8 position. Journal of Medicinal Chemistry, 44(23), 3746-3755.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Fleroxacin?

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Safety & Regulatory Compliance

Safety

8-(Difluoromethoxy)-3-iodoquinolin-4-ol proper disposal procedures

An authoritative guide for researchers, scientists, and drug development professionals on the safe handling and disposal of complex halogenated intermediates. Introduction: The Chemistry of Disposal In pharmaceutical dev...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative guide for researchers, scientists, and drug development professionals on the safe handling and disposal of complex halogenated intermediates.

Introduction: The Chemistry of Disposal

In pharmaceutical development and synthetic chemistry, managing the lifecycle of complex intermediates is as critical as the synthesis itself. 8-(Difluoromethoxy)-3-iodoquinolin-4-ol is a highly functionalized quinoline derivative. From a waste management perspective, its structural features—specifically the presence of a difluoromethoxy group and an iodine atom—classify it strictly as a halogenated organic compound .

Improper disposal of halogenated organics poses severe environmental and safety risks. When incinerated under standard conditions, halogens can form highly toxic and corrosive byproducts, such as hydrogen fluoride (HF) and hydrogen iodide (HI), or environmentally persistent dioxins[1]. Therefore, the disposal of 8-(Difluoromethoxy)-3-iodoquinolin-4-ol must be meticulously planned, relying on the principles of chemical segregation and institutional waste management.

Phase 1: Hazard Assessment via the RAMP Framework

Before initiating any disposal protocol, laboratory personnel must apply the American Chemical Society's (ACS) RAMP framework (Recognize, Assess, Minimize, Prepare) to establish a self-validating safety system[2].

  • Recognize the Hazards: The compound contains multiple halogens (F, I). While the acute toxicity of the specific molecule may be under investigation during drug development, its waste stream is universally recognized as hazardous due to its halogen content[3].

  • Assess the Risks: Mixing this compound with non-halogenated solvents (e.g., acetone, ethanol) or reactive mixtures can complicate waste treatment and increase the risk of incompatible reactions[3].

  • Minimize the Risks: Segregate the waste immediately at the point of generation. Do not allow the compound to accumulate in primary reaction vessels or unlabelled flasks.

  • Prepare for Emergencies: Ensure that spill kits capable of handling halogenated organic solids/liquids are available in the laboratory, and that the laboratory's ventilation system is functioning optimally[4].

Phase 2: Operational Disposal Protocol (Step-by-Step)

The following methodology outlines the causality and logistical steps required for the proper disposal of 8-(Difluoromethoxy)-3-iodoquinolin-4-ol, ensuring compliance with EPA Resource Conservation and Recovery Act (RCRA) guidelines[3].

Step 1: Waste Segregation and Categorization

  • Action: Designate a specific waste container exclusively for Halogenated Organic Waste .

  • Causality: Halogenated compounds must be separated from non-halogenated organic waste because their disposal requires specialized, high-temperature rotary kiln incineration equipped with caustic scrubbing to neutralize acidic halogen gases[1][3]. Mixing non-halogenated waste into this stream unnecessarily increases the volume of waste requiring this expensive and energy-intensive treatment.

Step 2: Satellite Accumulation Area (SAA) Management

  • Action: Transfer the chemical waste (whether solid residue or dissolved in a halogenated solvent like dichloromethane) into a chemically compatible, leak-proof container located in a designated SAA.

  • Causality: The SAA must be at or near the point of generation (e.g., within the same laboratory) and under the control of the operator. Containers must be kept closed at all times except when actively adding or removing waste to prevent the release of volatile organic compounds (VOCs)[5].

Step 3: Labeling and Documentation

  • Action: Affix a standardized "Hazardous Waste" label to the container immediately upon the first addition of waste. The label must explicitly state the full chemical name: 8-(Difluoromethoxy)-3-iodoquinolin-4-ol (and any associated solvents).

  • Causality: Abbreviations or chemical formulas are strictly prohibited by EPA regulations, as emergency responders and waste contractors must be able to instantly identify the contents[5].

Step 4: Institutional Transfer

  • Action: Once the container is full, or reaches the institutional time limit, submit a pickup request to your Environmental Health and Safety (EHS) office.

  • Causality: EPA regulations typically require the removal of a container from an SAA within 72 hours after it becomes full[5]. EHS will then transfer the material to a central accumulation area before it is shipped to a licensed Treatment, Storage, and Disposal Facility (TSDF).

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow of halogenated waste from generation to final destruction, highlighting the critical transition from laboratory responsibility to institutional processing.

G Gen Waste Generation: 8-(Difluoromethoxy)-3-iodoquinolin-4-ol Seg Waste Segregation: Identify as Halogenated Organic Gen->Seg Analyze molecular structure SAA Satellite Accumulation Area (SAA): Sealed & Labeled Container Seg->SAA Transfer to compatible container EHS EHS / Safety Office Pickup: Within 72 hours of full container SAA->EHS Submit disposal request TSDF TSDF Processing: Rotary Kiln Incineration with Scrubbing EHS->TSDF Transport to licensed facility

Workflow for segregation, accumulation, and disposal of halogenated organic waste.

Data Presentation: Waste Categorization Matrix

To ensure researchers do not cross-contaminate waste streams, use the following matrix to guide laboratory disposal practices.

Waste CategoryChemical ExamplesContainer RequirementsFinal Treatment Method
Halogenated Organics 8-(Difluoromethoxy)-3-iodoquinolin-4-ol , Dichloromethane, ChloroformCompatible plastic/glass, vented caps if gas generation is possible, stored in SAA.Rotary kiln incineration with high-efficiency caustic scrubbing[1].
Non-Halogenated Organics Acetone, Ethanol, Hexane, TolueneCompatible plastic/glass, stored away from oxidizers.Liquid injection incineration / fuel blending[3].
Aqueous Waste Acidic/Basic solutions (pH < 2 or > 12.5)Polyethylene containers (glass may shatter with strong bases).Neutralization and industrial wastewater treatment.

References

  • Safety - American Chemical Society . (n.d.). The "RAMP" Principles for Safety. American Chemical Society. Retrieved from[Link]

  • Safety Guides & Tipsheets - American Chemical Society . (n.d.). The Basics of Laboratory Ventilation. American Chemical Society. Retrieved from [Link]

  • Hazardous Waste Guide - UTIA Safety Office . (n.d.). Halogenated Compounds. University of Tennessee. Retrieved from [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . (1987). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Hazardous Chemical Waste Management Guidelines - Columbia | Research . (n.d.). Satellite Accumulation Areas. Columbia University. Retrieved from [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 . (n.d.). Electronic Code of Federal Regulations (eCFR). Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for 8-(Difluoromethoxy)-3-iodoquinolin-4-ol

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 8-(Difluoromethoxy)-3-iodoquinolin-4-ol. As a novel compound, specific safety data...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 8-(Difluoromethoxy)-3-iodoquinolin-4-ol. As a novel compound, specific safety data may be limited. Therefore, this guidance is synthesized from an expert analysis of its structural components—a quinoline core, a difluoromethoxy group, and an iodine substituent—and established best practices for handling analogous chemical classes. The causality behind each recommendation is explained to ensure a deep understanding of the required safety protocols.

Hazard Assessment: Understanding the Molecule to Mitigate Risk

The chemical structure of 8-(Difluoromethoxy)-3-iodoquinolin-4-ol dictates its potential toxicological profile. A thorough understanding of the hazards associated with its constituent parts is critical for selecting appropriate Personal Protective Equipment (PPE).

  • Quinoline Core: The foundational quinoline structure is classified as toxic if swallowed and harmful in contact with skin.[1][2] It is known to cause serious skin and eye irritation.[1][2] Furthermore, quinoline is suspected of causing genetic defects and may cause cancer.[1][2][3] Therefore, any derivative, including our target compound, must be handled with the presumption of high toxicity and carcinogenicity.

  • Iodine Substituent: Iodinated organic compounds require careful handling. While many nonradioactive iodine compounds do not have special disposal requirements, they can be harmful to the environment, with some being toxic to aquatic life.[2][4][5] The primary risk associated with the iodo- group in this context is its contribution to the overall molecular weight and potential for release during chemical reactions or degradation.

  • Difluoromethoxy Group: The presence of fluorinated functional groups can significantly alter a molecule's biological activity. Fluorination often increases metabolic stability and membrane permeability, which can enhance the toxic potential of the parent molecule. Halogenated organic compounds should always be handled within a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.[6]

Given these structural alerts, 8-(Difluoromethoxy)-3-iodoquinolin-4-ol should be treated as a substance with high acute toxicity, potential carcinogenicity, and skin/eye irritancy. All handling procedures must be designed to eliminate or minimize direct contact and aerosol inhalation.

Core PPE Requirements: A Multi-Layered Defense

A multi-layered approach to PPE is essential. The following components represent the minimum required protection when handling 8-(Difluoromethoxy)-3-iodoquinolin-4-ol in any form (solid or solution).

  • Hand Protection: Double gloving is mandatory. Use nitrile gloves as the primary layer. Nitrile provides good resistance to a broad range of chemicals. The outer glove should also be nitrile. This practice protects against micropores and allows for the safe removal of the outer glove immediately after a task is completed, minimizing the risk of cross-contamination. Always inspect gloves for tears or punctures before use.[2]

  • Eye and Face Protection: Tight-fitting chemical safety goggles are required at all times.[3] Due to the severe irritation potential of the quinoline core, a face shield must be worn over the safety goggles whenever there is a risk of splashes, such as when transferring solutions or during reactions.[2][6]

  • Body Protection: A lab coat is required for all procedures.[6] For tasks with a higher risk of splashes or spills, such as large-scale solution preparation or transfers outside of a fume hood (not recommended), chemical-resistant coveralls or a chemical-resistant apron over the lab coat should be utilized.[7] All protective clothing should be removed before leaving the laboratory.

  • Respiratory Protection: All work with solid 8-(Difluoromethoxy)-3-iodoquinolin-4-ol or its concentrated solutions must be conducted inside a certified chemical fume hood to control exposure to dust and vapors.[3][6] If a procedure with a high risk of aerosol generation must be performed outside of a fume hood, a powered air-purifying respirator (PAPR) with a combination of chemical cartridge and particulate filter is necessary.[7] For weighing the solid, use of a vented balance enclosure is best practice.

PPE Selection and Workflow

The specific combination of PPE depends on the task being performed. The following table and workflow diagram provide a clear, risk-based approach to PPE selection.

Task Engineering Control Gloves Eye/Face Protection Body Protection Respiratory Protection
Weighing Solid Chemical Fume Hood or Vented Balance EnclosureDouble NitrileSafety Goggles & Face ShieldLab CoatNot required if in hood/enclosure
Preparing Solutions Chemical Fume HoodDouble NitrileSafety Goggles & Face ShieldLab CoatNot required if in hood
Running Reaction Chemical Fume HoodDouble NitrileSafety GogglesLab CoatNot required if in hood
Transferring Solutions Chemical Fume HoodDouble NitrileSafety Goggles & Face ShieldLab CoatNot required if in hood
Cleaning Glassware Laboratory Bench / SinkDouble NitrileSafety GogglesLab CoatNot required
PPE Selection Workflow Diagram

PPE_Selection_Workflow start Start: Assess Task in_hood Working in Fume Hood? start->in_hood is_solid Handling solid powder? is_splash Risk of splash or aerosol? is_solid->is_splash No (Solution) weigh_ppe Required PPE: - Double Nitrile Gloves - Safety Goggles - Face Shield - Lab Coat is_solid->weigh_ppe Yes solution_ppe Required PPE: - Double Nitrile Gloves - Safety Goggles - Face Shield - Lab Coat is_splash->solution_ppe Yes no_splash_ppe Required PPE: - Double Nitrile Gloves - Safety Goggles - Lab Coat is_splash->no_splash_ppe No in_hood->is_solid Yes outside_hood_ppe STOP! Re-evaluate procedure. PAPR required. Consult EHS. in_hood->outside_hood_ppe No Emergency_Response start Emergency Event event_type What is the emergency? start->event_type exposure Personal Exposure event_type->exposure Exposure spill Chemical Spill event_type->spill Spill exposure_type Exposure Route? exposure->exposure_type spill_size Spill Size? spill->spill_size skin_eye Skin / Eye Contact exposure_type->skin_eye Skin/Eye inhalation Inhalation exposure_type->inhalation Inhalation ingestion Ingestion exposure_type->ingestion Ingestion action_flush Flush with water for 15+ min Remove contaminated clothing Seek Medical Attention skin_eye->action_flush action_fresh_air Move to Fresh Air Seek Medical Attention inhalation->action_fresh_air action_poison_control Rinse Mouth Call Poison Control / Doctor Seek Medical Attention ingestion->action_poison_control minor_spill Minor Spill (in hood) spill_size->minor_spill Minor major_spill Major Spill spill_size->major_spill Major action_contain Use Spill Kit Collect Waste Decontaminate Area minor_spill->action_contain action_evacuate EVACUATE AREA Alert Others Call EHS / Emergency Services major_spill->action_evacuate

Caption: Flowchart for emergency response procedures.

Storage and Disposal
  • Storage: Store 8-(Difluoromethoxy)-3-iodoquinolin-4-ol in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances. [6]It should be stored in a locked cabinet or an area accessible only to authorized personnel.

  • Disposal: All waste containing this compound, including contaminated gloves, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste. Halogenated organic waste should be collected in a designated, properly labeled container. [1]Do not pour down the drain. [8]Follow all local, state, and federal regulations for hazardous waste disposal. Some facilities may offer iodine recycling services for waste streams with high concentrations of iodinated compounds. [9][10]

References

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Merck Millipore. (n.d.). Quinoline CAS 91-22-5 | 802407.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Apollo Scientific. (n.d.). 3-Fluoro-4-iodo-2-pyridinecarbonitrile Safety Data Sheet.
  • University of Florida Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import/Export, Use, and Disposal of Iodine.
  • Fisher Scientific. (2025, December 19). Quinoline Safety Data Sheet.
  • SBLCore. (2025, May 13). Quinoline - SAFETY DATA SHEET.
  • CDH Fine Chemical. (n.d.). Quinoline CAS No 91-22-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Godo Shigen Co., Ltd. (n.d.). Iodine Recycling Business.
  • Fisher Scientific. (2010, September 6). 8-Hydroxyquinoline Safety Data Sheet.
  • Kümmerer, K., et al. (2026, February 4). Iodinated Contrast Media—From Clinical Use to Environmental Concern and Treatment Possibilities. PMC.
  • Reddit. (2019, January 26). How do you dispose of the iodine-starch complex after a redox titration?.
  • Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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